molecular formula C7H7FN4O2 B1393743 N-(2-Fluoro-6-nitrophenyl)guanidine CAS No. 1217015-88-7

N-(2-Fluoro-6-nitrophenyl)guanidine

Cat. No.: B1393743
CAS No.: 1217015-88-7
M. Wt: 198.15 g/mol
InChI Key: MERXMJGQRGBGLJ-UHFFFAOYSA-N
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Description

N-(2-Fluoro-6-nitrophenyl)guanidine is a synthetic aryl guanidine derivative of interest in medicinal chemistry and biochemical research. The guanidine functional group is a common pharmacophore in drug discovery due to its strong basicity and ability to form multiple hydrogen bonds, which facilitates interactions with biological targets . Specifically, the incorporation of halogen atoms, such as fluorine, and electron-withdrawing groups, like nitro, on the aromatic ring is a established strategy in lead compound optimization, as these modifications can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity . Guanidine-containing compounds have demonstrated a broad spectrum of biological activities in scientific studies. Research on structurally similar molecules has revealed potent bactericidal activity against multidrug-resistant pathogens, including strains relevant to cystic fibrosis, highlighting their potential as a novel class of antimicrobial agents . Furthermore, certain 2-guanidinyl pyridine derivatives have been identified as effective kinase inhibitors, such as MSK1 inhibitors, which are relevant to the study of inflammatory diseases like asthma and psoriasis . Other research areas for guanidines include their role as trypsin inhibitors, where the guanidinyl group can form critical interactions with the enzyme's active site , and their use as tools for probing enzymatic mechanisms, such as in nitric oxide synthase (NOS) studies . This compound is provided exclusively for research and development applications in a laboratory setting.

Properties

IUPAC Name

2-(2-fluoro-6-nitrophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN4O2/c8-4-2-1-3-5(12(13)14)6(4)11-7(9)10/h1-3H,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERXMJGQRGBGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N=C(N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Substituted-Nitrophenyl)guanidines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Requested Compound: N-(2-Fluoro-6-nitrophenyl)guanidine

Initial searches for a specific CAS number, chemical structure, and detailed technical data for this compound did not yield specific results within publicly available scientific and chemical databases. This suggests that this particular compound may not be widely synthesized, characterized, or commercially available at this time.

However, a closely related analog, N-(2-Methyl-5-nitrophenyl)guanidine , is a well-documented compound with an established CAS number and is of significant interest in medicinal chemistry, particularly as a key intermediate in the synthesis of the anticancer drug Imatinib.

This guide will provide a comprehensive overview of N-(2-Methyl-5-nitrophenyl)guanidine, offering valuable insights that are likely applicable to the study of other related substituted nitrophenyl)guanidines, including the theoretical this compound. We will also briefly discuss the potential influence of the fluoro-substituent.

Part 1: The Core Compound: N-(2-Methyl-5-nitrophenyl)guanidine

CAS Number: 152460-07-6[1][2][3][4]

Molecular Formula: C₈H₁₀N₄O₂[1][3]

Molecular Weight: 194.19 g/mol [1][3]

Chemical Structure

The chemical structure of N-(2-Methyl-5-nitrophenyl)guanidine is characterized by a guanidine group attached to a 2-methyl-5-nitrophenyl ring.

Caption: Chemical structure of N-(2-Methyl-5-nitrophenyl)guanidine.

Physicochemical Properties
PropertyValueSource
Melting Point216-218 °C[1][2]
Boiling Point (Predicted)326.4 ± 52.0 °C at 760 mmHg[2]
Density (Predicted)1.43 ± 0.1 g/cm³[2]
pKa (Predicted)9.73 ± 0.70[1]
XLogP32.6[2]
AppearanceWhite to light yellow powder/crystal[5]
Synthesis

A common method for the preparation of N-(2-Methyl-5-nitrophenyl)guanidine involves the condensation reaction of 2-chloro-4-nitrotoluene with guanidine hydrochloride in an alcohol solvent in the presence of an acid-binding agent.[6]

Experimental Protocol: Synthesis of N-(2-Methyl-5-nitrophenyl)guanidine

  • Reactants and Solvent:

    • 2-chloro-4-nitrotoluene

    • Guanidine hydrochloride

    • Acid-binding agent (e.g., a suitable base)

    • Alcohol solvent (e.g., methanol, ethanol, propanol, or isopropanol)[6]

  • Procedure:

    • Dissolve 2-chloro-4-nitrotoluene and guanidine hydrochloride in the chosen alcohol solvent in a reaction vessel.

    • Add the acid-binding agent to the mixture.

    • Heat the reaction mixture to a temperature between 40 °C and the reflux temperature of the solvent. A common temperature range is 40-50 °C.[6]

    • Maintain the reaction at this temperature with stirring for a sufficient time to allow for the completion of the condensation reaction.

    • Upon completion, the product, N-(2-Methyl-5-nitrophenyl)guanidine, can be isolated and purified using standard techniques such as filtration, washing, and recrystallization.

SynthesisWorkflow Reactants 2-chloro-4-nitrotoluene + Guanidine Hydrochloride + Acid-binding agent Reaction Condensation Reaction (40-50 °C) Reactants->Reaction Solvent Alcohol Solvent (e.g., Ethanol) Solvent->Reaction Isolation Isolation & Purification (Filtration, Washing, Recrystallization) Reaction->Isolation Product N-(2-Methyl-5-nitrophenyl)guanidine Isolation->Product

Caption: General workflow for the synthesis of N-(2-Methyl-5-nitrophenyl)guanidine.

Applications in Drug Development

N-(2-Methyl-5-nitrophenyl)guanidine is a crucial intermediate in the synthesis of Imatinib (Gleevec), a tyrosine kinase inhibitor used in the treatment of various cancers, most notably chronic myeloid leukemia (CML).

The synthesis of Imatinib involves the reaction of N-(2-Methyl-5-nitrophenyl)guanidine with 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one. This reaction forms the pyrimidinyl-aminophenylguanidine core of the Imatinib molecule.

Safety and Handling

Based on available safety data sheets for N-(2-Methyl-5-nitrophenyl)guanidine and its nitrate salt, the following precautions should be observed:

  • Hazard Statements: H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[2][5]

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Part 2: Theoretical Considerations for this compound

While specific experimental data is lacking, we can make some informed hypotheses about the properties and synthesis of this compound based on established chemical principles.

Predicted Structure

Caption: Predicted chemical structure of this compound.

Potential Synthesis

A plausible synthetic route would be analogous to that of the methyl-substituted compound: a nucleophilic aromatic substitution reaction.

PredictedSynthesis Reactants 1,2-Difluoro-3-nitrobenzene or 2-Chloro-6-fluoro-nitrobenzene + Guanidine Reaction Nucleophilic Aromatic Substitution Reactants->Reaction Product This compound Reaction->Product

Caption: A potential synthetic pathway to this compound.

The starting material would likely be a di-halogenated nitrobenzene, such as 1,2-difluoro-3-nitrobenzene or 2-chloro-6-fluoro-nitrobenzene, reacted with guanidine. The highly electron-withdrawing nitro group would activate the ring towards nucleophilic attack by guanidine. The choice of leaving group (fluoride or chloride) would influence the reaction conditions.

Predicted Influence of the Fluoro-Substituent

The replacement of a methyl group with a fluorine atom at the 2-position of the phenyl ring is expected to have several significant effects:

  • Electronic Effects: Fluorine is a highly electronegative atom and will exert a strong electron-withdrawing inductive effect. This would decrease the electron density of the aromatic ring and potentially influence the basicity of the guanidine moiety.

  • Steric Effects: Fluorine is smaller than a methyl group, which would result in less steric hindrance around the guanidine linkage.

  • Metabolic Stability: In a drug development context, the carbon-fluorine bond is very strong and can block metabolic oxidation at that position, potentially increasing the metabolic stability and half-life of a molecule.

  • Binding Interactions: Fluorine can participate in hydrogen bonding and other non-covalent interactions with biological targets, which could alter the binding affinity and selectivity of a potential drug candidate.

Part 3: Concluding Remarks

While this compound remains a theoretical compound in the context of readily available literature, the comprehensive data on its close analog, N-(2-Methyl-5-nitrophenyl)guanidine, provides a solid foundation for researchers in this area. The established synthesis, physicochemical properties, and critical role of the methyl analog in the synthesis of Imatinib underscore the importance of this class of compounds. Further research into the synthesis and properties of the fluoro-substituted version could be a valuable endeavor, potentially leading to novel compounds with unique and beneficial properties for drug discovery and development.

References

  • LookChem. (n.d.). Cas 152460-07-6, Guanidine,(2-methyl-5-nitrophenyl). Retrieved January 23, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). N-(2-Methyl-5-nitrophenyl)guanidine. Retrieved January 23, 2026, from [Link]

  • Chemsrc. (n.d.). (2-methyl-5-nitrophenyl) nitrate | CAS#:152460-07-6. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN113636958A - Preparation method of 2-methyl-5-nitrophenylguanidine.

Sources

Spectral Analysis of N-(2-Fluoro-6-nitrophenyl)guanidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Spectral Landscape

In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. N-(2-Fluoro-6-nitrophenyl)guanidine, a compound of interest for its potential pharmacological applications, represents a molecule for which a comprehensive public spectral library is not yet established. This guide, therefore, ventures into a predictive and comparative analysis, leveraging established principles of spectroscopy and data from structurally analogous compounds to forecast the spectral characteristics of this molecule. As a self-validating system, this document will transparently outline the methodologies for these predictions, providing a robust framework for researchers until empirical data becomes available. Our approach is grounded in the foundational principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the anticipated spectral behavior of this compound.

Molecular Structure and Key Functional Groups

To comprehend the spectral data, a foundational understanding of the molecule's architecture is paramount. This compound is characterized by a phenyl ring substituted with a fluorine atom and a nitro group, ortho to each other, and a guanidine moiety. This unique arrangement of electron-withdrawing groups (fluoro and nitro) and an electron-donating group (guanidine) dictates the electronic environment of the molecule, which in turn governs its interaction with electromagnetic radiation and its fragmentation patterns.

Molecule This compound IR_Spec Infrared Spectrum Molecule->IR_Spec NH_stretch ~3300 cm⁻¹ N-H Stretch (Guanidine) IR_Spec->NH_stretch CN_stretch ~1630 cm⁻¹ C=N Stretch (Guanidine) IR_Spec->CN_stretch NO2_stretch ~1520 & 1330 cm⁻¹ N-O Stretch (Nitro) IR_Spec->NO2_stretch Ar_stretch ~1500 cm⁻¹ C=C Stretch (Aromatic) IR_Spec->Ar_stretch CF_stretch ~1200 cm⁻¹ C-F Stretch IR_Spec->CF_stretch

Figure 2: Predicted key IR absorption bands for this compound.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol (Hypothetical):

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquire the mass spectrum in positive ion mode.

  • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

Predicted Mass Spectral Data:

  • Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The nominal mass of this compound (C₇H₇FN₄O₂) is approximately 198.15 g/mol . The high-resolution mass spectrum should show a protonated molecule at m/z 199.0686 in ESI+.

Predicted Fragmentation Pathway:

The fragmentation of this compound is expected to be influenced by the stability of the resulting fragments. Key fragmentations could involve the loss of small neutral molecules or radicals from the guanidine and nitro groups.

M [M+H]⁺ m/z = 199 F1 [M+H - NH₃]⁺ m/z = 182 M->F1 - NH₃ F2 [M+H - NO₂]⁺ m/z = 153 M->F2 - NO₂ F3 [C₆H₄FN]⁺ m/z = 111 F2->F3 - CN₂H₂

Figure 3: A plausible fragmentation pathway for protonated this compound.

Interpretation of Predicted Fragments:

  • m/z 182: Loss of ammonia (NH₃) from the protonated guanidine moiety.

  • m/z 153: Loss of the nitro group (NO₂) as a radical. This would be a significant fragmentation pathway.

  • m/z 111: Subsequent loss of a neutral cyanamide (CN₂H₂) fragment from the m/z 153 ion, resulting in a fluorophenyl cation.

The fragmentation of nitrophenyl compounds can also involve complex rearrangements and "ortho effects," where the proximity of the nitro and fluoro groups influences the fragmentation pathways. [1]

Conclusion: A Predictive Framework for Structural Elucidation

This technical guide provides a comprehensive, albeit predictive, overview of the spectral data for this compound. By leveraging established spectroscopic principles and data from analogous structures, we have constructed a detailed forecast of its NMR, IR, and Mass Spectral characteristics. This document is intended to serve as a valuable resource for researchers, offering a foundational understanding of what to expect during the empirical analysis of this compound. The provided protocols and interpretations establish a self-validating framework that will be instrumental in the eventual experimental confirmation of the structure of this compound.

References

  • PubMed Central. Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. [Link] (accessed Jan. 23, 2026).

  • Digital CSIC. Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. [Link] (accessed Jan. 23, 2026).

  • NMRDB.org. Predict 1H proton NMR spectra. [Link] (accessed Jan. 23, 2026).

  • ResearchGate. Synthesis, spectral characterization, crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. [Link] (accessed Jan. 23, 2026).

  • ResearchGate. 1 H-NMR spectra of polymeric guanidine derivatives. [Link] (accessed Jan. 23, 2026).

  • PubMed Central. Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. [Link] (accessed Jan. 23, 2026).

  • MDPI. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. [Link] (accessed Jan. 23, 2026).

  • MDPI. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). https://www.mdpi.com/1422-8599/2019/1/M1058 (accessed Jan. 23, 2026).
  • Chemsrc. (2-methyl-5-nitrophenyl) nitrate. [Link] (accessed Jan. 23, 2026).

  • ResearchGate. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link] (accessed Jan. 23, 2026).

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link] (accessed Jan. 23, 2026).

  • CAS Common Chemistry. N-(2-Methyl-5-nitrophenyl)guanidine. [Link] (accessed Jan. 23, 2026).

  • Royal Society of Chemistry. The Chemistry and Biology of Guanidine Natural Products. [Link] (accessed Jan. 23, 2026).

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link] (accessed Jan. 23, 2026).

  • PubMed Central. 1H, 13C, 15N and 31P chemical shift assignment of the first stem-loop Guanidine-II riboswitch from Escherichia coli. [Link] (accessed Jan. 23, 2026).

  • Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. [Link] (accessed Jan. 23, 2026).

  • ResearchGate. Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. [Link] (accessed Jan. 23, 2026).

  • The Ohio State University. Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. [Link] (accessed Jan. 23, 2026).

  • ResearchGate. Synthesis and Spectral Characterization of Fluoroquinolone Drug-Norfloxacin. [Link] (accessed Jan. 23, 2026).

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). [Link] (accessed Jan. 23, 2026).

  • ResearchGate. The most important natural guanidine derivatives. [Link] (accessed Jan. 23, 2026).

  • Royal Society of Chemistry. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link] (accessed Jan. 23, 2026).

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A Technical Guide to the Potential Biological Activities of N-(2-Fluoro-6-nitrophenyl)guanidine: A Candidate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Fluoro-6-nitrophenyl)guanidine is a small molecule of significant interest due to the convergence of three pharmacologically relevant motifs: a guanidine core, a nitroaromatic system, and a fluorine substituent. While this specific compound remains largely uncharacterized in scientific literature, its structural components are hallmarks of numerous clinically significant therapeutic agents. The guanidine group is a potent pharmacophore known for its ability to form key interactions with biological targets, while nitroaromatics are established mediators of antimicrobial and anticancer effects. This guide synthesizes information from analogous compounds to build a robust, evidence-based framework for investigating the potential biological activities of this compound. We present hypothesized mechanisms of action and provide detailed, field-proven experimental protocols for validating its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent. This document serves as a foundational resource to empower researchers to unlock the therapeutic potential of this novel chemical entity.

Introduction: Deconstructing a Molecule of Interest

The quest for novel therapeutic agents often begins with identifying chemical scaffolds that possess a high potential for biological interaction. This compound presents such a scaffold. Its structure is a deliberate combination of functional groups that have independently demonstrated a wide array of pharmacological activities.[1][2]

  • The Guanidine Core: The guanidine moiety is a strongly basic and highly polar functional group (pKa ≈ 13.6) that is protonated at physiological pH.[3] This resulting guanidinium cation is a key feature in a multitude of drugs, including the antidiabetic metformin, the antihypertensive guanabenz, and the antimicrobial chlorhexidine.[4][5] Its ability to engage in strong hydrogen bonding, charge pairing, and cation-π interactions allows it to bind effectively with anionic sites on biological targets such as carboxylates and phosphates found in proteins and on cell surfaces.[4][6]

  • The 2-Fluoro-6-nitrophenyl Group: The aromatic ring is substituted with two key groups. The nitro group (NO₂) is a strong electron-withdrawing group and a known "toxicophore" in antimicrobial and anticancer contexts.[2] Its mechanism often involves intracellular enzymatic reduction to form reactive nitroso and superoxide species that can damage DNA and other critical cellular components.[2] The ortho-fluorine (F) atom is a common bioisostere used in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering the electronic properties of the molecule.[5]

The absence of published data on this compound makes it a "blue ocean" candidate for investigation. This guide provides the scientific rationale and methodological framework to explore its therapeutic promise.

Hypothesized Biological Activities and Mechanisms of Action

Based on a synthesis of data from structurally related compounds, we propose three primary avenues for investigation.

Potential as a Broad-Spectrum Antimicrobial Agent

The combination of a membrane-targeting cationic group and a DNA-damaging nitro group suggests a powerful dual-action antimicrobial mechanism.

  • Hypothesized Mechanism:

    • Membrane Association and Disruption: The positively charged guanidinium group is hypothesized to electrostatically interact with negatively charged components of bacterial and fungal cell membranes (e.g., phospholipids, teichoic acids). This interaction could disrupt membrane integrity, leading to increased permeability and leakage of cellular contents.

    • Intracellular Targeting: Following membrane transit, the nitro group can be reduced by microbial nitroreductases, which are prevalent in many bacterial and fungal strains. This reduction creates highly reactive nitrogen species that induce oxidative stress and covalently modify DNA, leading to cell death.[2]

Many guanidine-containing compounds, such as chlorhexidine and certain marine alkaloids, exhibit potent antimicrobial properties.[4][7] Likewise, nitroaromatic compounds like metronidazole are mainstays in treating anaerobic bacterial infections.[2] The synergy of these two pharmacophores in a single molecule could lead to potent and broad-spectrum activity, potentially effective against resistant pathogens.[5]

antimicrobial_mechanism cluster_extracellular Extracellular Space cluster_cell Microbial Cell cluster_intracellular Intracellular Compound This compound (Cationic) Membrane Cell Membrane (Anionic Surface) Compound->Membrane 1. Electrostatic Binding Nitroreductase Nitroreductase Enzymes Membrane->Nitroreductase 2. Disruption & Uptake Damage DNA Damage & Oxidative Stress Nitroreductase->Damage 3. Reductive Activation (Reactive Species) DNA Bacterial DNA Death Cell Death Damage->Death 4. Lethal Damage

Hypothesized dual-action antimicrobial mechanism.
Potential as an Anticancer Agent

Guanidine derivatives have been investigated as anticancer agents, with some acting as DNA minor groove binders.[6] Additionally, many nitrophenyl-containing heterocycles have demonstrated moderate to strong anticancer activity.[8][9]

  • Hypothesized Mechanism: The planar nitrophenyl ring combined with the cationic guanidinium group may facilitate binding to the minor groove of DNA. This interaction can disrupt DNA replication and transcription processes, ultimately inducing apoptosis in rapidly proliferating cancer cells. The electron-withdrawing nature of the nitro and fluoro groups could enhance the binding affinity. Molecular docking studies have supported the potential for guanidine derivatives to form stable complexes within the DNA minor groove through hydrogen bonding and hydrophobic interactions.[6]

Potential as an Enzyme Inhibitor

The guanidine group is a bioisostere of the arginine side chain, making it a prime candidate for inhibiting enzymes that process arginine, such as Nitric Oxide Synthase (NOS), or for competing with arginine-rich motifs in protein-protein interactions.

  • Hypothesized Target—Nitric Oxide Synthase (NOS): Guanidine-containing molecules are well-known inhibitors of NOS isoforms.[1][10] Overproduction of nitric oxide is implicated in various pathological states, including inflammation and certain cancers. This compound could act as a competitive inhibitor at the L-arginine binding site of NOS, thereby modulating nitric oxide production.

Proposed Experimental Validation Workflows

To empirically test these hypotheses, a structured, multi-tiered screening approach is recommended. The following protocols are designed to be robust and self-validating.

experimental_workflow cluster_tier1 cluster_tier2 cluster_tier3 start Compound Synthesis & Characterization tier1 Tier 1: Primary Screening start->tier1 antimicrobial_screen Antimicrobial Screen (Single High Dose) cancer_screen Anticancer Screen (Single Cell Line, High Dose) tier2 Tier 2: Dose-Response & Potency tier3 Tier 3: Mechanism of Action Studies end Lead Candidate Identification mic_det MIC Determination (Broad Panel) antimicrobial_screen->mic_det Hit ic50_det IC50 Determination (Cancer Panel) cancer_screen->ic50_det Hit membrane_assay Membrane Permeability Assay mic_det->membrane_assay dna_binding_assay DNA Binding Assay ic50_det->dna_binding_assay enzyme_assay Enzyme Inhibition Assay (e.g., NOS) ic50_det->enzyme_assay membrane_assay->end dna_binding_assay->end enzyme_assay->end

Tiered experimental workflow for activity validation.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.

Methodology:

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Microplate Preparation: In a 96-well microtiter plate, add 50 µL of appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to wells in columns 1-11.

  • Serial Dilution: Add 100 µL of the compound stock (appropriately diluted in broth to achieve the starting concentration) to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating across to column 10. Discard 50 µL from column 10. Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (broth only).

  • Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to wells in columns 1-11. The final volume in each well is 100 µL.

  • Incubation: Incubate plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin can be added to aid visualization.

Protocol: Cell Viability Assay for Anticancer Screening (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on a cancer cell line (e.g., HeLa, A549) to determine its IC₅₀ (half-maximal inhibitory concentration).

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the various compound concentrations. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear, concise tables for comparative analysis.

Table 1: Sample Antimicrobial Activity (MIC) Data Summary

Microbial Strain Strain Type MIC (µg/mL) Positive Control MIC (µg/mL)
Staphylococcus aureus Gram-positive Vancomycin: X
Escherichia coli Gram-negative Ciprofloxacin: Y

| Candida albicans | Fungus | | Fluconazole: Z |

Table 2: Sample Anticancer Activity (IC₅₀) Data Summary

Cell Line Cancer Type IC₅₀ (µM) after 48h Positive Control IC₅₀ (µM)
A549 Lung Carcinoma Doxorubicin: X
HeLa Cervical Cancer Doxorubicin: Y

| MCF-7 | Breast Cancer | | Doxorubicin: Z |

Conclusion and Future Directions

This compound stands as a promising, yet unexplored, chemical entity. The logical synthesis of its structural components strongly suggests the potential for significant biological activity, particularly in the antimicrobial and anticancer domains. The experimental workflows detailed in this guide provide a clear and robust pathway for the initial characterization and validation of these activities. Positive results from this primary screening would warrant progression to more advanced studies, including:

  • Mechanism of Action Studies: Investigating membrane depolarization, DNA binding, and specific enzyme inhibition.

  • In Vivo Efficacy: Testing the compound in relevant animal models of infection or cancer.

  • ADMET Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.

This document provides the foundational blueprint for researchers to systematically investigate this compound, a molecule with the potential to become a valuable lead in the development of next-generation therapeutics.

References

  • Hussain, Z. et al. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129. Available at: [Link]

  • Berlinck, R. G. S. et al. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports. Available at: [Link]

  • Ouk, S. et al. (2020). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine Drugs, 18(11), 581. Available at: [Link]

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  • Hafez, H. N. et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moieties. ACS Omega, 7(10), 8566-8581. Available at: [Link]

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  • Google Patents. (2021). CN113636958A - Preparation method of 2-methyl-5-nitrophenylguanidine.
  • Hafez, H. N. et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). ACS Publications. Available at: [Link]

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  • Google Patents. (2015). CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).
  • Ibragimov, A. A. et al. (2023). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)-thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences, 400, 02008. Available at: [Link]

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An In-depth Technical Guide on the Core Mechanism of Action of Substituted Nitrophenylguanidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold with Significant Therapeutic Promise

Substituted nitrophenylguanidines represent a class of organic compounds characterized by a guanidinium group attached to a nitrophenyl ring system. This structural motif has garnered considerable attention in medicinal chemistry due to its presence in a variety of biologically active molecules. The unique electronic properties conferred by the nitro group, combined with the hydrogen-bonding capabilities and basicity of the guanidine moiety, make these compounds versatile scaffolds for drug design.[1] While the applications of guanidine derivatives are broad, ranging from antihypertensive and antimicrobial agents to key intermediates in the synthesis of targeted cancer therapies like imatinib, a significant cohort of substituted nitrophenylguanidines exerts its primary biological effects through a distinct and potent mechanism: the inhibition of the sodium-hydrogen exchanger (NHE).[1][2]

This in-depth technical guide will elucidate the core mechanism of action of substituted nitrophenylguanidines, with a primary focus on their role as inhibitors of the NHE, particularly the NHE1 isoform. We will explore the molecular and cellular consequences of this inhibition, delve into the structure-activity relationships that govern their potency and selectivity, and discuss the key experimental methodologies employed to characterize their activity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.

Primary Mechanism of Action: Selective Inhibition of the Na+/H+ Exchanger (NHE)

The most well-characterized mechanism of action for many therapeutically relevant substituted nitrophenylguanidines is the selective inhibition of the Na+/H+ exchanger (NHE) family of integral membrane proteins.[2][3] These exchangers are crucial for maintaining intracellular pH (pHi) and cell volume by mediating the electroneutral exchange of one intracellular proton (H+) for one extracellular sodium ion (Na+).[3][4]

Of the nine known NHE isoforms, NHE1 is ubiquitously expressed in the plasma membrane of most mammalian cells and plays a critical role in cellular homeostasis.[2][3][5] Several substituted guanidine compounds, including the extensively studied cariporide, have been identified as potent and selective inhibitors of NHE1.[2][5][6]

The inhibitory action of these compounds on NHE1 disrupts the normal ion flux across the cell membrane. By blocking the extrusion of protons, these inhibitors cause an accumulation of H+ ions within the cell, leading to a decrease in intracellular pH, a state known as intracellular acidification.[3] Concurrently, the influx of Na+ is prevented. This dual effect has profound consequences for cellular function and is the basis for the therapeutic potential of these compounds in various pathological conditions.[3]

Molecular Consequences of NHE1 Inhibition

The inhibition of NHE1 by substituted nitrophenylguanidines initiates a cascade of events at the molecular and cellular levels. The immediate consequence is a disruption of the delicate intracellular ion balance.

During cellular stress, such as myocardial ischemia, intracellular acidosis triggers the activation of NHE1 to restore physiological pH.[2][5] However, this leads to an influx of Na+, which in turn can reverse the action of the Na+/Ca2+ exchanger, causing an overload of intracellular Ca2+.[5][7] This calcium overload is a key contributor to cell injury and death.[7] Substituted nitrophenylguanidine inhibitors like cariporide prevent this deleterious cascade by blocking the initial Na+ influx, thereby exerting a cardioprotective effect.[5][7]

The following diagram illustrates the signaling pathway of NHE1 inhibition by substituted nitrophenylguanidines in the context of myocardial ischemia-reperfusion injury.

NHE1_Inhibition_Pathway Ischemia Myocardial Ischemia H_plus_accum Intracellular H+ Accumulation (Acidosis) Ischemia->H_plus_accum NHE1_activation NHE1 Activation H_plus_accum->NHE1_activation stimulates Na_influx Na+ Influx NHE1_activation->Na_influx NCX_reverse Reverse Mode Na+/Ca2+ Exchange Na_influx->NCX_reverse drives Ca_overload Intracellular Ca2+ Overload NCX_reverse->Ca_overload Cell_injury Cell Injury & Death Ca_overload->Cell_injury Nitrophenylguanidine Substituted Nitrophenylguanidine NHE1_inhibition NHE1 Inhibition Nitrophenylguanidine->NHE1_inhibition NHE1_inhibition->NHE1_activation blocks

Caption: Signaling pathway of NHE1 inhibition by substituted nitrophenylguanidines.

Structure-Activity Relationships (SAR)

The potency and selectivity of substituted nitrophenylguanidines as NHE inhibitors are highly dependent on their molecular structure. Structure-activity relationship (SAR) studies are crucial for optimizing the design of these compounds to achieve desired therapeutic effects with minimal side effects.[8]

Key structural features that influence the activity of these compounds include:

  • The Guanidine Moiety: The basic guanidinium group is essential for activity, likely participating in key interactions with the NHE protein.

  • The Aromatic Ring System: The nature and substitution pattern of the aromatic ring significantly impact potency and selectivity. The replacement of the pyrazine ring in the early NHE inhibitor amiloride with a phenyl group was a critical step in developing more potent and NHE1-selective compounds like cariporide.[2]

  • Substituents on the Phenyl Ring: The position and electronic properties of substituents on the phenyl ring, including the nitro group, fine-tune the binding affinity and selectivity for different NHE isoforms.

The following table summarizes the inhibitory potency (IC50 values) of several representative guanidine derivatives against different NHE isoforms.

CompoundNHE1 IC50 (nM)NHE2 IC50 (nM)NHE3 IC50 (µM)Selectivity (NHE1 vs. NHE2/3)Reference
Cariporide30>1000>10High for NHE1[6]
Eniporide4.5>1000>10High for NHE1[6]
T-1625590.96Not reportedNot reportedHigh for NHE1[6]
EIPANot reportedNot reportedIC50 of 10.5 µM for TRPP3Also inhibits NHE3[9]
Amiloride~1000Not reportedNot reportedNon-selective[10]

Note: IC50 values can vary depending on the experimental conditions and assay system used.

Other Potential Mechanisms of Action

While NHE1 inhibition is a primary mechanism for many substituted nitrophenylguanidines, the structural diversity within this class suggests that other biological targets may also be relevant. The broader family of guanidine derivatives has been shown to interact with a range of targets, and nitrophenyl moieties are also known to contribute to various biological activities.[1]

  • Kinase Inhibition: The (2-Methyl-5-nitrophenyl)guanidine nitrate is a key intermediate in the synthesis of imatinib, a potent tyrosine kinase inhibitor, highlighting the potential for this scaffold to be adapted for kinase-targeted therapies.[1]

  • Antimicrobial Activity: Some guanidine-containing molecules have demonstrated antimicrobial properties, although the specific mechanisms for nitrophenylguanidine derivatives in this context require further investigation.[1]

  • Anticancer Activity: Beyond the effects of NHE1 inhibition on tumor microenvironment pH, some nitrophenyl compounds have shown direct antitumor-growth inhibitory effects.[11] The precise molecular targets for these actions may be distinct from NHE1.

Experimental Methodologies for Characterizing Mechanism of Action

A multi-faceted experimental approach is necessary to fully elucidate the mechanism of action of substituted nitrophenylguanidines. The following outlines key experimental workflows.

Workflow for Characterizing NHE Inhibition

Experimental_Workflow start Synthesized Nitrophenylguanidine Compound in_vitro In Vitro Assays start->in_vitro pHi_assay Intracellular pH (pHi) Recovery Assay (e.g., using BCECF dye) in_vitro->pHi_assay isoform_selectivity NHE Isoform Selectivity Panel (Cells expressing hNHE1, hNHE2, hNHE3, etc.) in_vitro->isoform_selectivity binding_assay Radioligand Binding Assay (Determine Ki) in_vitro->binding_assay cellular Cell-Based Functional Assays pHi_assay->cellular isoform_selectivity->cellular binding_assay->cellular cardioprotection Cardiomyocyte Ischemia-Reperfusion Model (Assess cell viability) cellular->cardioprotection cancer_cell Cancer Cell Proliferation & Apoptosis Assays (e.g., MTT, Annexin V) cellular->cancer_cell in_vivo In Vivo Models cardioprotection->in_vivo cancer_cell->in_vivo animal_model Animal Models of Disease (e.g., Myocardial Infarction, Tumor Xenograft) in_vivo->animal_model pk_pd Pharmacokinetics/Pharmacodynamics (PK/PD) (Relate exposure to efficacy) in_vivo->pk_pd end Mechanism of Action Elucidated animal_model->end pk_pd->end

Caption: Experimental workflow for characterizing substituted nitrophenylguanidines.

Detailed Experimental Protocols

1. Intracellular pH (pHi) Recovery Assay

  • Principle: This assay directly measures the activity of NHE by monitoring the recovery of intracellular pH after an acid load in the presence and absence of the test compound. The fluorescent dye BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) is commonly used as it exhibits pH-dependent fluorescence.

  • Methodology:

    • Culture cells (e.g., CHO-K1 cells stably expressing a specific human NHE isoform) on glass coverslips.[6]

    • Load the cells with the acetoxymethyl (AM) ester of BCECF, which is membrane-permeant and is cleaved by intracellular esterases to trap the fluorescent dye inside.

    • Induce an acute intracellular acid load using the ammonium chloride prepulse technique.

    • Monitor the recovery of pHi over time using a fluorescence spectrophotometer or microscope by measuring the ratio of fluorescence at two excitation wavelengths.

    • Perform the assay in the presence of varying concentrations of the substituted nitrophenylguanidine to determine the IC50 value for inhibition of pHi recovery.

  • Causality: A dose-dependent inhibition of the rate of pHi recovery indicates that the compound is blocking the primary mechanism for proton extrusion, which in these engineered cells is the specific NHE isoform.

2. Cancer Cell Proliferation Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the substituted nitrophenylguanidine for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration causing 50% growth inhibition).

  • Causality: A reduction in MTT conversion indicates a decrease in metabolic activity, which can be a consequence of cytotoxicity or cytostatic effects. When correlated with the known NHE1 inhibitory activity of the compound, this suggests that the anti-proliferative effect may be mediated by the disruption of pH homeostasis in the cancer cells.

Conclusion

Substituted nitrophenylguanidines are a promising class of compounds with a well-defined primary mechanism of action centered on the inhibition of the Na+/H+ exchanger, particularly the NHE1 isoform. This mechanism, which leads to intracellular acidification and the prevention of sodium and subsequent calcium overload, underpins their therapeutic potential in cardiovascular diseases and oncology. The continued exploration of the structure-activity relationships within this chemical class will be pivotal in designing next-generation inhibitors with enhanced potency, selectivity, and drug-like properties. Furthermore, a comprehensive understanding of their potential off-target effects and alternative mechanisms of action will be crucial for their successful translation into clinical applications. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and development of this versatile and therapeutically significant class of molecules.

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Guanidine Derivatives in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a fundamental functional group in the landscape of medicinal chemistry. In its protonated form, the guanidinium cation, it is a structural mimic of the side chain of the amino acid arginine, a feature that nature has extensively exploited in the architecture of proteins and enzymes.[1] This guide provides an in-depth exploration of guanidine derivatives, elucidating the physicochemical properties, synthetic strategies, and diverse pharmacological applications that establish this moiety as a "privileged scaffold" in modern drug discovery. For researchers and drug development professionals, a comprehensive understanding of this versatile core is essential for harnessing its full therapeutic potential.

The Guanidinium Cation: A Privileged Scaffold in Drug Design

At physiological pH, the guanidine group is protonated, forming the highly stable guanidinium cation.[2] This stability arises from the delocalization of the positive charge across all three nitrogen atoms through resonance. The planar, symmetric structure and its pKaH of 13.6 ensure it remains protonated under most biological conditions.[2] These intrinsic properties confer several key advantages that make it a cornerstone of rational drug design:

  • Multidirectional Hydrogen Bonding: The guanidinium cation can act as a potent hydrogen bond donor through its N-H groups, forming robust, charge-assisted hydrogen bonds with anionic groups like carboxylates and phosphates found in biological targets.[1][3]

  • Charge Pairing and Electrostatic Interactions: The delocalized positive charge facilitates strong electrostatic or ionic interactions with negatively charged residues on proteins or phosphate groups in nucleic acids.[1]

  • Cation-π Interactions: The guanidinium group can engage in favorable cation-π interactions with the aromatic rings of amino acids such as tyrosine, tryptophan, and phenylalanine, further anchoring ligands to their binding sites.[4][5]

These non-covalent interactions are fundamental to molecular recognition, enabling guanidine-containing molecules to bind to a wide array of biological targets with high affinity and specificity.[1][6]

Synthesis of Guanidine Derivatives

The construction of the guanidine moiety is a critical step in the synthesis of these derivatives. Various methods have been developed, each with specific advantages concerning substrate scope, reaction conditions, and scalability.

Key Synthetic Strategies
  • Guanylation of Amines: This is the most direct and widely used approach, involving the reaction of a primary or secondary amine with a guanylating agent. Common guanylating reagents include carbodiimides, cyanamides, S-methylisothioureas, and pyrazole-1-carboxamidines.[7] The choice of reagent is often dictated by the nucleophilicity of the amine and the desired substitution pattern on the final guanidine.

  • Conversion of Thioureas: Thioureas serve as excellent precursors for guanidine synthesis. The reaction typically involves the activation of the sulfur atom, converting it into a better leaving group, followed by nucleophilic displacement by an amine. Classical methods often employed toxic reagents like mercury salts, but modern approaches utilize more environmentally benign activators like Mukaiyama's reagent.[8]

  • Catalytic Approaches: To improve efficiency and atom economy, various metal-catalyzed methods have been developed. Catalysts based on zinc, copper, and lanthanides can facilitate the addition of amines to carbodiimides or cyanamides under mild conditions.[7][9] These catalytic systems are often compatible with a broader range of functional groups.

Experimental Protocol: Synthesis via Amine Guanylation

This protocol describes a general, self-validating procedure for the synthesis of a disubstituted guanidine from a primary amine using a commercially available guanylating agent, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.

Objective: To synthesize a Boc-protected guanidine derivative from a primary amine.

Materials:

  • Primary amine (R-NH2) (1.0 eq)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq)

  • Triethylamine (Et3N) (2.0 eq)

  • Dichloromethane (DCM) or Acetonitrile (ACN) as solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a solution of the primary amine (1.0 eq) in DCM at room temperature, add triethylamine (2.0 eq).

  • Addition of Guanylating Agent: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 12-24 hours).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired protected guanidine.

  • Deprotection (Optional): The Boc protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final guanidine salt.

Causality Note: Triethylamine is used as a base to neutralize the pyrazole byproduct, driving the reaction to completion. The Boc groups on the guanylating agent reduce the nucleophilicity of the guanidine product, preventing side reactions, and can be easily removed in a final step.

G cluster_start Starting Materials cluster_process Process cluster_end Product Amine Primary/Secondary Amine (R1R2-NH) Reaction Guanylation Reaction (Solvent, Catalyst/Base) Amine->Reaction GuanylatingAgent Guanylating Agent (e.g., Carbodiimide, Thiourea) GuanylatingAgent->Reaction Guanidine Substituted Guanidine Derivative Reaction->Guanidine

General workflow for the synthesis of guanidine derivatives.

Mechanisms of Action: The Molecular Basis of Therapeutic Activity

Guanidine derivatives exert their pharmacological effects through a variety of mechanisms, often by mimicking the interactions of endogenous arginine.

  • Enzyme Inhibition: The guanidinium moiety is an effective mimic of the protonated arginine side chain, a common recognition element in enzyme active sites. This allows guanidine derivatives to act as competitive inhibitors for enzymes that process arginine, such as nitric oxide synthase (NOS) and certain proteases. For example, the drug Terbogrel contains a guanidino moiety and is a potent inhibitor of thromboxane A2 synthase.[10]

  • Ion Channel Modulation: Guanidine-containing toxins, such as saxitoxin (STX), are potent blockers of voltage-gated sodium channels (NaV), highlighting the ability of the guanidinium group to interact with the outer pore of these channels.[11] This channel-blocking activity is a key mechanism for several synthetic guanidine derivatives in development for neurological conditions. Some compounds also act as modulators of potassium channels.[12]

  • Receptor Antagonism: By incorporating the guanidine group into larger scaffolds, medicinal chemists have developed potent antagonists for various receptors. For instance, derivatives have been designed to act as antagonists at muscarinic M2 and M4 receptors, shifting their selectivity profile away from their original histamine H3 receptor targets through structural modifications.[13]

  • DNA Interaction: The positively charged guanidinium group can interact with the negatively charged phosphate backbone of DNA. This has led to the development of guanidine derivatives that act as DNA minor groove binders, representing a promising strategy for developing new anticancer agents.[6]

G cluster_drug Guanidine Derivative cluster_target Biological Target Drug Guanidinium Cation (+ charge, H-bond donors) Enzyme Enzyme Active Site (e.g., Carboxylate, Phosphate) Drug->Enzyme Competitive Inhibition Channel Ion Channel Pore Drug->Channel Channel Blockade Receptor Receptor Binding Pocket Drug->Receptor Antagonism DNA DNA Minor Groove Drug->DNA Groove Binding

Mechanistic interactions of guanidine derivatives with biological targets.

Therapeutic Applications and Key Drug Examples

The versatility of the guanidine scaffold is reflected in the broad range of approved drugs and clinical candidates that incorporate this moiety. Guanidine-containing compounds have found applications as antibacterial, antiviral, antiprotozoal, and anticancer agents.[6]

Drug NameTherapeutic ClassPrimary Indication / Use
Metformin BiguanideType 2 Diabetes[14][15]
Guanabenz α2-Adrenergic AgonistHypertension[16][17]
Zanamivir Neuraminidase InhibitorInfluenza (Antiviral)
Proguanil Dihydrofolate Reductase InhibitorMalaria (Antiprotozoal)
Chlorhexidine Cationic PolybiguanideAntiseptic / Disinfectant
Guanidine HCl Potassium Channel BlockerLambert-Eaton Myasthenic Syndrome

Metformin , a biguanide, is a first-line treatment for type 2 diabetes. Its complex mechanism involves reducing hepatic glucose production, decreasing intestinal glucose absorption, and improving peripheral insulin sensitivity.[14][18] Guanabenz acts as a central alpha-2 adrenergic agonist, reducing sympathetic outflow from the brain, which leads to decreased peripheral vascular resistance and lower blood pressure.[19][20]

Structure-Activity Relationships (SAR)

Optimizing the therapeutic profile of a guanidine-based lead compound involves systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. SAR studies focus on how different substituents on the guanidine nitrogens (R1-R5) influence biological activity.

  • Lipophilicity and Sterics: The nature of the substituents dramatically affects the compound's overall lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. Bulky substituents can enhance selectivity by preventing the molecule from fitting into the binding sites of off-target proteins. For example, in a series of thromboxane A2 synthase inhibitors, a tert-butyl group on the guanidine moiety was found to be optimal for potency.[10]

  • Electronic Effects: Electron-donating or electron-withdrawing groups on aryl substituents can modulate the basicity of the guanidine group and influence its hydrogen-bonding capabilities.

  • Conformational Restriction: Incorporating the guanidine moiety into a cyclic system or replacing flexible alkyl chains with more rigid linkers can lock the molecule into a bioactive conformation. This strategy was successfully used to convert histamine H3R antagonists into potent muscarinic M2R/M4R antagonists by replacing a flexible seven-carbon chain with a semi-rigid cyclohexylene group.[13]

Conclusion and Future Perspectives

The guanidine functional group remains a cornerstone of medicinal chemistry, prized for its unique physicochemical properties that enable potent and specific interactions with a multitude of biological targets. From established drugs like metformin to novel anticancer agents that bind DNA, the therapeutic breadth of guanidine derivatives is vast and continues to expand.

Future research will likely focus on the development of novel catalytic methods for their synthesis, enabling more efficient and diverse library creation.[21] Furthermore, the application of computational chemistry and machine learning will accelerate the design of next-generation guanidine-based therapeutics with precisely tuned selectivity and improved drug-like properties. As our understanding of complex disease pathways deepens, the guanidine scaffold is poised to remain a critical tool for developing innovative medicines to address unmet medical needs.

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  • Guanabenz : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2022-08-30). [URL: https://www.medindia.
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  • Full article: Synthesis of Novel Substituted Guanidines and Pyrimidines Using Pyridinium and Methanaminium Salts in Water as a Green Solvent - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2021.1923183]
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PubMed Central. (2025-09-02). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12403662/]
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  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - ACS Publications. (2021-06-08). [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00412]
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  • Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). - ResearchGate. [URL: https://www.researchgate.net/figure/Main-methods-for-the-synthesis-of-guanidine-derivatives-a-and-mechanisms-of-the_fig2_344158933]
  • Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - FULIR. (2024-02-13). [URL: https://fulir.irb.hr/id/eprint/12560/]
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Methodological & Application

Topic: Strategic Recrystallization for the Purification of N-(2-Fluoro-6-nitrophenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-(2-Fluoro-6-nitrophenyl)guanidine is a molecule of interest possessing structural motifs common in pharmacologically active compounds: a substituted nitroaromatic ring and a highly basic guanidine group. The purity of such compounds is paramount for accurate biological screening and drug development. This document provides a comprehensive guide to developing a robust recrystallization protocol for the purification of this compound. We will move beyond a simple list of steps to explore the underlying chemical principles that govern the selection of an appropriate solvent system and the optimization of the purification workflow. The protocols herein are designed as a self-validating system, incorporating analytical checkpoints to ensure the final product meets the required purity standards.

The Principle and the Challenge of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. Its efficacy is founded on the principle that the solubility of a compound in a solvent generally increases with temperature.[1] An ideal recrystallization process involves dissolving the impure compound in a minimal amount of a suitable hot solvent, followed by cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals.[1] Soluble impurities, ideally, remain in the cooled solvent (the mother liquor), while insoluble impurities can be removed by filtration of the hot solution.[2]

The primary challenge in purifying this compound lies in its dual chemical nature. The molecule contains:

  • A polar, electron-withdrawing nitro group (-NO₂) and a highly basic guanidine moiety (-C(NH)(NH₂)) , which can form salts and is capable of extensive hydrogen bonding.[3]

  • A less polar fluorophenyl ring .

This combination necessitates a careful and systematic approach to solvent selection to satisfy the core requirement of recrystallization: high solubility when hot and low solubility when cold.[4]

Safety and Handling Precautions

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: Handle all chemicals in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.[5]

  • Nitroaromatic Compounds: Many nitroaromatic compounds are toxic and potentially explosive under certain conditions. Avoid grinding or subjecting the material to high impact.

  • Guanidine Derivatives: Guanidine compounds can be irritating to the skin, eyes, and respiratory system.[6] Avoid direct contact.[5]

Protocol I: Systematic Solvent Screening

The success of any recrystallization hinges on the choice of solvent. A preliminary screening with small amounts of the crude material is essential. The ideal solvent will exhibit a steep solubility curve for the compound.[7]

Rationale for Solvent Selection: The polarity of this compound suggests that polar solvents will be the most effective. According to the "like dissolves like" principle, solvents with similar functional groups are often good candidates.[8] For nitroaryl compounds, alcoholic solvents are a recommended starting point.[7] Given the highly polar guanidinium group, which can form strong hydrogen bonds, protic solvents are particularly promising.[3]

Screening Procedure:

  • Place approximately 20-30 mg of the crude this compound into separate test tubes.

  • To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, swirling after each addition. Note the solubility in the cold solvent. A good candidate solvent will not readily dissolve the compound at this stage.[4]

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath while continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

  • If no single solvent is ideal, consider a mixed solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point). Gently heat to redissolve and then cool slowly.[8] A common and effective pair for compounds of intermediate polarity is an alcohol with water, or ethyl acetate with hexanes.[9]

Table 1: Candidate Solvents for Screening

Solvent Class Rationale Expected Behavior
Ethanol Polar Protic Often effective for nitroaromatic compounds; good hydrogen bonding capability.[7] Good solubility when hot, lower solubility when cold. High probability of success.
Methanol Polar Protic More polar than ethanol; may be too effective a solvent, leading to poor recovery. May show high solubility even at room temperature.
Isopropanol Polar Protic Less polar than ethanol; may show a better solubility differential. Potentially an excellent candidate with a steep solubility curve.
Water Polar Protic Unlikely to dissolve the compound alone due to the aromatic ring, but excellent as an "anti-solvent" in a mixed system with an alcohol.[8] Poor solubility.
Ethyl Acetate Polar Aprotic An ester that can be a good solvent for moderately polar compounds.[8] May be a good candidate, potentially used in a pair with hexanes.
Acetonitrile Polar Aprotic A polar solvent that could be effective. Variable; requires testing.

| Hexanes | Nonpolar | Unlikely to dissolve the compound; useful as an "anti-solvent". | Poor solubility. |

Protocol II: Bulk Recrystallization Workflow

This protocol assumes a suitable solvent has been identified from the screening process.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Short-stemmed glass funnel and fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula and stirring rod

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating the mixture on a hot plate with gentle stirring. Continue to add small portions of the hot solvent until the compound completely dissolves.[1] Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes saturated upon cooling, maximizing the yield of recovered crystals.[4]

  • Hot Filtration (Conditional): If insoluble impurities (e.g., dust, inorganic salts) are present or if the solution is colored and requires decolorizing carbon, a hot filtration is necessary.[10]

    • Place a short-stemmed funnel with fluted filter paper into the neck of a second, clean Erlenmeyer flask.

    • Heat the receiving flask containing a small amount of boiling solvent on the hot plate. The rising vapor will heat the funnel and prevent premature crystallization.[1]

    • Bring the solution containing the dissolved product to a boil.

    • Carefully and quickly pour the boiling solution through the hot funnel.[11]

    • Causality: Keeping the apparatus hot is essential to prevent the desired compound from crystallizing on the filter paper or in the funnel stem, which would lead to product loss.[12]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[13]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[13]

    • Causality: Using ice-cold solvent for washing is crucial to rinse away impurities without dissolving a significant amount of the purified product crystals.

  • Drying:

    • Press the crystals as dry as possible on the filter paper using a clean spatula or a second filter paper.

    • Transfer the purified crystals to a watch glass and allow them to air-dry or dry in a vacuum oven at a temperature well below the compound's melting point.

Visualizing the Purification Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_filter Purification cluster_cryst Crystallization cluster_iso Isolation & Drying A Place Crude Solid in Flask B Add Minimum Hot Solvent A->B Dissolution C Hot Solution B->C D Insoluble Impurities? C->D E Hot Gravity Filtration D->E Yes F Clear Filtrate D->F No E->F G Slow Cool to RT F->G H Ice-Water Bath G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L Pure Product K->L

Purity Assessment: A Self-Validating System

To confirm the success of the purification, the final product must be analyzed and compared to the crude starting material.

Table 2: Analytical Methods for Purity Validation

Method Principle Expected Outcome After Recrystallization
Melting Point Pure crystalline solids have a sharp, defined melting point range. Impurities depress and broaden this range. The melting point range should become narrower and higher, closer to the literature value.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture. Purity is determined by the relative area of the product peak versus impurity peaks. The area percentage of the main peak should increase significantly (e.g., from 95% to >99.5%). Impurity peaks should decrease or disappear.
Thin Layer Chromatography (TLC) A quick qualitative check. Impurities will often appear as separate spots from the main product spot. A single, well-defined spot should be observed for the purified product.

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information. Impurity peaks will be visible in the spectrum of the crude material. | Peaks corresponding to impurities should be absent or significantly reduced in the spectrum of the final product. |

Troubleshooting Common Issues

  • Oiling Out: The compound comes out of solution as a liquid instead of a solid. This occurs if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

    • Solution: Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly.

  • No Crystals Form: The solution may be too dilute, or supersaturation has occurred.

    • Solution: Try scratching the inside of the flask with a glass rod to induce nucleation. If that fails, add a "seed crystal" of the crude material. As a last resort, boil off some of the solvent to increase the concentration and cool again.

  • Poor Recovery: Too much solvent was used, or the compound has significant solubility in the cold solvent.

    • Solution: Re-concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals (which may be less pure). For future attempts, use less solvent during the dissolution step.

References

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Application Notes & Protocols: Derivatization of N-(2-Fluoro-6-nitrophenyl)guanidine for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Novel Scaffold

The N-(2-Fluoro-6-nitrophenyl)guanidine scaffold presents a compelling starting point for the development of novel bioactive molecules. This is due to the convergence of two key structural features: the guanidine group, a prevalent motif in numerous natural products and pharmaceuticals known for its diverse biological activities, and a 2-fluoro-6-nitrophenyl ring, which is primed for versatile chemical modification.[1] The guanidinium cation, protonated at physiological pH, can engage in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors.[2] Concurrently, the fluorine atom is activated for nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group positioned ortho to it, offering a reliable handle for introducing molecular diversity.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will explore two primary avenues for modification: reactions at the guanidine moiety and SNAr reactions at the aromatic core. Detailed, field-tested protocols are provided for the synthesis, purification, and characterization of novel derivatives, alongside a general framework for their subsequent biological evaluation using high-throughput screening (HTS) methodologies.

Strategic Overview of Derivatization Pathways

The derivatization strategy for this compound is twofold, targeting its two main reactive sites. This dual approach allows for the systematic exploration of the chemical space around the core scaffold to generate a library of diverse compounds for biological screening.

  • Pathway A: Modification of the Guanidine Group: The nucleophilic nature of the guanidine nitrogen atoms allows for reactions with various electrophiles. This pathway is crucial for modulating the basicity, lipophilicity, and hydrogen bonding capacity of the guanidine moiety.

  • Pathway B: Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring is susceptible to attack by a wide range of nucleophiles at the carbon bearing the fluorine atom. This pathway enables the introduction of diverse substituents to probe interactions with specific binding pockets in biological targets.

G cluster_0 Derivatization Strategy cluster_1 Pathway A: Guanidine Modification cluster_2 Pathway B: SNAr CoreScaffold This compound Acylation Acylation (R-COCl) CoreScaffold->Acylation Electrophiles Sulfonylation Sulfonylation (R-SO2Cl) CoreScaffold->Sulfonylation Electrophiles Amines Primary/Secondary Amines CoreScaffold->Amines Nucleophiles Thiols Thiols CoreScaffold->Thiols Nucleophiles Alcohols Alcohols CoreScaffold->Alcohols Nucleophiles GuanidineDerivatives Guanidine Derivatives (Acylated, Sulfonylated, etc.) Acylation->GuanidineDerivatives Sulfonylation->GuanidineDerivatives SNArDerivatives SNAr Derivatives (Amine, Thiol, etc. adducts) Amines->SNArDerivatives Thiols->SNArDerivatives Alcohols->SNArDerivatives

Figure 1: Dual pathways for the derivatization of the core scaffold.

Experimental Protocols: Synthesis of Derivatives

3.1. General Considerations

  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

  • Product purification is typically achieved by column chromatography or recrystallization.[5]

  • Characterization of final products should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]

3.2. Pathway A: Derivatization of the Guanidine Moiety

The high basicity of the guanidine group can lead to side reactions. Therefore, the use of protecting groups might be necessary for certain transformations. However, direct functionalization under controlled conditions is often feasible.

Protocol 1: Acylation of this compound

This protocol describes the reaction with an acyl chloride to form an N-acylguanidine derivative. The resulting derivative will have altered basicity and lipophilicity.

  • Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 mmol). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of the desired acyl chloride (e.g., benzoyl chloride, 1.1 mmol) in anhydrous DCM (2 mL) dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Representative Conditions for Guanidine Acylation

Reagent (R-COCl)BaseSolventTime (h)Expected Product
Benzoyl chlorideTriethylamineDCM3N-Benzoyl-N'-(2-fluoro-6-nitrophenyl)guanidine
Acetyl chloridePyridineAcetonitrile2N-Acetyl-N'-(2-fluoro-6-nitrophenyl)guanidine
Cyclohexanecarbonyl chlorideDIPEATHF4N-(Cyclohexanecarbonyl)-N'-(2-fluoro-6-nitrophenyl)guanidine

3.3. Pathway B: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the this compound is highly activated towards SNAr due to the ortho-nitro group. This allows for reactions with a wide range of nucleophiles under mild conditions.[3]

Protocol 2: Reaction with Primary and Secondary Amines

This protocol outlines a general procedure for the synthesis of N-substituted 2-amino-6-nitrophenyl guanidines.

  • Reaction Setup: In a sealed vial, dissolve this compound (1.0 mmol) in dimethylformamide (DMF, 5 mL).

  • Reagent Addition: Add the desired primary or secondary amine (e.g., morpholine, 1.2 mmol) and potassium carbonate (1.5 mmol) to the solution.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL). A precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: If a precipitate forms, collect the solid by filtration, wash with water, and dry under vacuum. The product can be further purified by recrystallization (e.g., from ethanol). If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Table 2: Representative Conditions for SNAr with Amines

NucleophileBaseSolventTemp (°C)Expected Product
MorpholineK₂CO₃DMF80N-(2-Morpholino-6-nitrophenyl)guanidine
PiperidineCs₂CO₃DMSO80N-(2-(Piperidin-1-yl)-6-nitrophenyl)guanidine
BenzylamineK₂CO₃DMF90N-(2-(Benzylamino)-6-nitrophenyl)guanidine

Analytical Characterization of Derivatives

Thorough characterization is essential to confirm the identity and purity of the synthesized derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the compounds. Successful derivatization can be confirmed by the appearance of new signals corresponding to the added moiety and shifts in the signals of the core scaffold.[6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecules by providing an accurate mass measurement.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds. A purity of >95% is generally required for biological screening.

Biological Screening: A General Protocol

The newly synthesized library of this compound derivatives can be screened against a variety of biological targets. A general high-throughput screening (HTS) workflow is outlined below.[9][10][11]

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Start Assay Development & Miniaturization Pilot Pilot Screen (~2000 compounds) Start->Pilot Z' > 0.5 HTS Full HTS (Entire Library) Pilot->HTS Successful Confirmation Hit Confirmation & Dose-Response HTS->Confirmation Identify 'Hits' SAR Preliminary SAR Confirmation->SAR End Lead Optimization SAR->End

Figure 2: General workflow for high-throughput screening.

Protocol 3: General High-Throughput Screening

  • Assay Development and Miniaturization: Develop a robust and reproducible biochemical or cell-based assay in a microplate format (typically 384-well). Optimize assay conditions to achieve a good signal-to-background ratio and a Z'-factor > 0.5.[9]

  • Compound Preparation: Prepare stock solutions of the derivative library in DMSO (typically 10 mM). Create assay-ready plates by dispensing a small volume of each compound into the wells of a 384-well plate.

  • Pilot Screen: Perform a pilot screen with a small subset of the library to ensure the assay performs well under HTS conditions.[9]

  • High-Throughput Screening: Screen the entire library at a single concentration (e.g., 10 µM).

  • Data Analysis: Analyze the screening data to identify "hits" – compounds that show significant activity compared to controls.

  • Hit Confirmation and Dose-Response: Re-test the primary hits to confirm their activity. Perform dose-response experiments to determine the potency (e.g., IC₅₀ or EC₅₀) of the confirmed hits.

  • Preliminary Structure-Activity Relationship (SAR) Analysis: Analyze the relationship between the chemical structures of the active compounds and their biological activity to guide the next round of synthesis and optimization.

Conclusion

The this compound scaffold is a versatile starting point for the generation of diverse chemical libraries. The protocols outlined in these application notes provide a robust framework for the synthesis, purification, characterization, and biological screening of novel derivatives. By systematically exploring the chemical space through modifications at both the guanidine moiety and the aromatic ring, researchers can unlock the therapeutic potential of this promising molecular architecture. The wide range of biological activities associated with guanidine-containing compounds suggests that the derivatives of this scaffold could find applications in various therapeutic areas, including anti-infective, anti-cancer, and cardiovascular research.[12][13]

References

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  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Sudo, M., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Health and Preventive Medicine, 28, 10. [Link]

  • Berlinck, R. G. S., et al. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 32(10), 1409-1489. [Link]

  • Kapp, T. G., Fottner, M., & Kessler, H. (2022). Guanidine Group Functionalization by Tailor-made Precursors. JoVE (Journal of Visualized Experiments). [Link]

  • Li, J., & Neuville, L. (2013). Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Chemical Communications, 49(85), 9896-9906. [Link]

  • Looper, R. E., Haussener, T. J., & Mack, J. B. C. (2011). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Organic Chemistry, 76(17), 6967-6971. [Link]

  • Overman, L. E., et al. (2003). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Organic Letters, 5(11), 1809-1812. [Link]

  • ScienceOpen. (2025). Biologically active guanidine alkaloids. [Link]

  • Li, Y., et al. (2025). A two-dimensional liquid chromatography method with optimized pretreatment for detection of guanidine compounds in animal liver and kidney. Journal of Chromatography B, 1243, 124231. [Link]

  • Khan, I., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15, 12345-12356. [Link]

  • Aiello, D., et al. (2016). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine Drugs, 14(7), 127. [Link]

  • Ishikawa, T., & Kumamoto, T. (2006). Guanidine chemistry. Yakugaku Zasshi, 126(5), 341-352. [Link]

  • Laggner, C. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. In Probe Development for Chemical Genomics. IntechOpen. [Link]

  • Looper, R. E., & Haussener, T. J. (2010). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 87, 246. [Link]

  • CN102375034A. (2012). Guanidine-benzoin derivative reaction and application of guanidine-benzoin derivative reaction in rapid detection by high performance liquid chromatography.
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  • ResearchGate. (n.d.). NMR and X-ray Diffraction Conformational Study of Guanidines. [Link]

  • Ask this paper. (2022). Synthesis of heterocycles using guanidine-an overview. [Link]

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Application Notes & Protocols: A Phased Approach to Investigating the Bioactivity of N-(2-Fluoro-6-nitrophenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for the initial bioactivity screening and mechanistic investigation of the novel compound, N-(2-Fluoro-6-nitrophenyl)guanidine. The guanidinium group is a privileged scaffold in medicinal chemistry, known for its ability to engage with biological targets through hydrogen bonding and electrostatic interactions, conferring a wide range of pharmacological activities including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3][4] The presence of a nitroaromatic ring and a fluorine atom may further modulate its activity, bioavailability, and metabolic stability.[5][6] This guide presents a phased, tiered approach, beginning with broad phenotypic screens and progressing to more specific target identification and validation assays. The protocols are designed to be self-validating, with integrated controls and decision points to guide the research process logically and efficiently for researchers in drug discovery and pharmacology.

Phase 1: Foundational Viability and Broad-Spectrum Activity Profiling

The initial phase is designed to establish a foundational understanding of the compound's basic physicochemical properties, its general toxicity profile, and its potential for broad-spectrum biological effects. This triage stage is critical for determining viable concentration ranges for future experiments and for providing the first clues about the compound's potential therapeutic applications.

Protocol 1.1: Physicochemical Property Assessment

Rationale: Before any biological assay, it is imperative to understand the compound's solubility and stability in the chosen assay buffers.[7] Poor solubility can lead to false-negative or artifactual results, while instability can result in a loss of active compound during the experiment. A stock solution is typically first prepared in a polar aprotic solvent like DMSO.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO.

  • Solubility Assessment (Kinetic Solubility):

    • Dispense assay buffer (e.g., PBS, cell culture medium) into a 96-well plate.

    • Add the DMSO stock solution to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µM), ensuring the final DMSO concentration is consistent and non-toxic (typically ≤0.5%).

    • Incubate the plate at the intended assay temperature (e.g., 37°C) for 1-2 hours.

    • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.

  • Stability Assessment (HPLC-Based):

    • Dilute the compound to a final concentration (e.g., 10 µM) in the primary assay buffer.

    • Incubate the solution at the relevant temperature (e.g., 37°C).

    • At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot and quench any potential reaction by adding an equal volume of acetonitrile.

    • Analyze the samples by HPLC, monitoring the peak area of the parent compound. A significant decrease in the peak area over time indicates instability.

Data Presentation:

PropertySolvent/BufferResultInterpretation
Stock Solubility 100% DMSO>50 mMSufficient for creating working solutions.
Kinetic Solubility PBS, pH 7.4~75 µMMaximum concentration for buffer-based assays.
Kinetic Solubility DMEM + 10% FBS>100 µMSerum proteins may aid solubility.
Stability (24h, 37°C) PBS, pH 7.498% remainingStable for the duration of typical biochemical assays.
Protocol 1.2: In Vitro Cytotoxicity Profiling

Rationale: A cytotoxicity assay is essential to determine the compound's effect on cell viability and proliferation. This provides a therapeutic window if the compound is being investigated for antimicrobial or other non-cytotoxic applications, or it can be the primary endpoint for anticancer research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method that measures metabolic activity.

Step-by-Step Protocol:

  • Cell Plating: Seed a panel of human cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, and HEK293 normal embryonic kidney cells) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The concentration range should span several orders of magnitude (e.g., 0.1 µM to 100 µM).

  • Incubation: Remove the old medium from the cells and add the medium containing the compound dilutions. Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., Doxorubicin) wells. Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 3-4 hours until a purple formazan product is visible.

    • Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the results on a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀).

Data Presentation:

Cell LineTypeIC₅₀ (µM)Interpretation
A549 Lung Carcinoma15.2Moderate cytotoxic activity.
MCF-7 Breast Carcinoma21.5Moderate cytotoxic activity.
HEK293 Normal Kidney>100 µMSelective towards cancer cell lines.
Protocol 1.3: Broad-Spectrum Antimicrobial Screening

Rationale: The guanidinium moiety is present in several known antimicrobial agents.[6][8][9] Therefore, it is logical to screen the compound for activity against a panel of pathogenic microbes. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).[10]

Step-by-Step Protocol:

  • Microbe Panel: Select a representative panel, such as:

    • Staphylococcus aureus (Gram-positive bacterium)

    • Escherichia coli (Gram-negative bacterium)

    • Pseudomonas aeruginosa (Gram-negative bacterium, often multidrug-resistant)

    • Candida albicans (Fungus/yeast)

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the compound in the appropriate microbial growth broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).

  • Inoculation: Add a standardized inoculum of each microbe to the wells. Include a positive control (no compound) and a negative control (no microbes).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or a plate reader.

Data Presentation:

OrganismTypeMIC (µg/mL)Interpretation
S. aureus Gram-positive8Potent activity.
E. coli Gram-negative64Moderate activity.
P. aeruginosa Gram-negative>128Low to no activity.
C. albicans Fungus16Potent activity.

Phase 2: Mechanistic Exploration - Identifying Potential Target Classes

Based on the results from Phase 1, this next stage aims to narrow the focus to a specific class of biological targets. If significant cytotoxicity against cancer cells was observed, investigating protein kinases is a primary route, as they are central regulators of cell proliferation.

Experimental Workflow: Phase 1 to Phase 2

G cluster_phase1 Phase 1: Broad Screening cluster_phase2 Phase 2: Mechanistic Exploration P1_Sol Protocol 1.1 Physicochemical Properties P1_Cyto Protocol 1.2 Cytotoxicity Profiling P1_Sol->P1_Cyto Informs Dosing P1_Micro Protocol 1.3 Antimicrobial Screening P1_Sol->P1_Micro Informs Dosing P2_Kinase Protocol 2.1 Kinome Profiling P1_Cyto->P2_Kinase If Cytotoxicity > Antimicrobial Activity P2_Protease Protocol 2.2 Protease Assays P1_Micro->P2_Protease If Antimicrobial Activity is Primary

Caption: Decision workflow from initial screening to mechanistic studies.

Protocol 2.1: Broad Kinase Panel Profiling

Rationale: Given that protein kinases are frequently dysregulated in cancer, identifying a compound that inhibits one or more kinases is a significant step in anticancer drug discovery. It is more efficient to screen against a large, diverse panel of kinases than to test them individually. Several commercial services offer robust kinome profiling.[11][12][13][14]

Step-by-Step Protocol (General guide for using a service):

  • Compound Submission: Prepare and ship this compound at a specified concentration and quantity, following the vendor's instructions.

  • Assay Concentration Selection: Select one or two concentrations for the initial screen. A common choice is 1 µM and/or 10 µM. This is informed by the cytotoxicity data; concentrations should be at or below the determined IC₅₀ values to avoid non-specific effects.

  • Panel Selection: Choose a diverse kinase panel. Panels often include >300 kinases covering all major families of the human kinome.

  • Execution by Vendor: The service provider will perform the assays, typically using a radiometric or fluorescence-based method to measure kinase activity in the presence of your compound.

  • Data Analysis: The primary data is usually delivered as "% Inhibition" at the tested concentration(s) relative to a vehicle control. Significant inhibition (e.g., >50% or >75%) flags a potential interaction.

Data Presentation:

Kinase TargetFamily% Inhibition @ 1 µM% Inhibition @ 10 µMInterpretation
SRC Tyrosine Kinase12%35%Weak inhibition.
AURKB Ser/Thr Kinase85%98%Primary Hit. Strong, dose-dependent inhibition.
VEGFR2 Tyr. Kinase (RTK)65%91%Secondary Hit. Strong inhibition.
CDK2 Ser/Thr Kinase25%48%Weak inhibition.
EGFR Tyr. Kinase (RTK)5%11%No significant activity.

Phase 3: Target Validation and Characterization

The goal of this phase is to confirm the direct interaction between the compound and the putative target(s) identified in Phase 2, both biochemically and within a cellular environment.

Protocol 3.1: IC₅₀ Determination for Lead Kinase Targets

Rationale: After identifying primary hits from a broad screen, the next step is to quantify their potency by determining the IC₅₀ value. This involves a multi-point dose-response experiment for each specific enzyme.

Step-by-Step Protocol (Example for AURKB):

  • Reagents: Obtain recombinant Aurora Kinase B (AURKB) enzyme, its specific substrate (e.g., a peptide substrate), and ATP. An assay kit like ADP-Glo™ is commonly used, which measures kinase activity by quantifying the amount of ADP produced.

  • Compound Dilution: Prepare an 11-point, 3-fold serial dilution series of the compound, starting at a high concentration (e.g., 100 µM).

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, the compound dilutions, and the substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the detection reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.

  • Data Analysis: Read the luminescence on a plate reader. Plot the signal versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3.2: Cellular Target Engagement Assay (CETSA®)

Rationale: An in vitro biochemical assay does not guarantee that a compound will bind to its target inside a cell, where the environment is much more complex. The Cellular Thermal Shift Assay (CETSA®) provides evidence of target engagement in live cells by measuring the thermal stabilization of a target protein upon ligand binding.

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells (e.g., A549) with either the vehicle (DMSO) or a saturating concentration of this compound (e.g., 10x the cytotoxic IC₅₀) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

  • Target Detection (Western Blot):

    • Analyze the soluble fractions by SDS-PAGE and Western blot using a primary antibody specific for the target protein (e.g., anti-AURKB).

    • Detect the signal using a secondary antibody and chemiluminescence.

  • Data Analysis: Quantify the band intensities at each temperature for both vehicle and compound-treated samples. Plot the percentage of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and therefore, direct binding.

Hypothetical Target Engagement Pathway

G compound This compound aurkb Aurora Kinase B (AURKB) compound->aurkb Inhibits histone Histone H3 aurkb->histone Phosphorylates mitosis Mitotic Progression aurkb->mitosis histone->mitosis apoptosis Apoptosis mitosis->apoptosis Arrest leads to

Caption: Hypothetical pathway showing inhibition of Aurora Kinase B.

References

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies.RSC Publishing.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.National Institutes of Health (NIH).
  • A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains.National Institutes of Health (NIH).
  • Molecular modelling studies and in vitro enzymatic assays identified A 4-(nitrobenzyl)guanidine derivative as inhibitor of SARS-CoV-2 Mpro.Springer Nature.
  • Kinase Selectivity Profiling Services.Promega Corporation.
  • Biological Evaluation of Newly Synthesized Biaryl Guanidine Derivatives to Arrest β-Secretase Enzymatic Activity Involved in Alzheimer's Disease.National Institutes of Health (NIH).
  • Biological activities of guanidine compounds.PubMed.
  • The screening and prediction of functional/bioactive compounds in foods: Editorial.National Institutes of Health (NIH).
  • Nitroaromatic Compounds, from Synthesis to Biodegradation.National Institutes of Health (NIH).
  • Kinome Profiling Service.MtoZ Biolabs.
  • Novel Guanidine Compound against Multidrug-Resistant Cystic Fibrosis-Associated Bacterial Species.MDPI.
  • Application Notes and Protocols for Studying Enzyme Inhibition by Guanidine Monobenzoate Derivatives.BenchChem.
  • Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format.PMC, PubMed Central.
  • Development of guanidine derivatives and CO-releasing agents.King's College London.
  • Kinase Panel Profiling I Pharmaron CRO Services.Pharmaron.
  • Biologically active guanidine alkaloids.ScienceOpen.
  • Kinase Drug Discovery Services.Reaction Biology.
  • Special Issue : Research on Guanidine-Based Drugs: Synthesis, Antiparasitic, Antifungal, Antiviral, and Anticancer Activities.MDPI.

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Troubleshooting & Optimization

Technical Support Center: Byproduct Identification in N-(2-Fluoro-6-nitrophenyl)guanidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2-Fluoro-6-nitrophenyl)guanidine. This guide is designed to provide expert insights and practical troubleshooting for the identification and mitigation of common byproducts encountered during the synthesis and handling of this important intermediate. Our approach is rooted in mechanistic principles to empower you to not only solve immediate experimental challenges but also to proactively design more robust reaction protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction mass shows a significant byproduct with a mass of approximately 178 g/mol . What is the likely identity of this impurity?

Answer:

This is one of the most frequently encountered issues, and the byproduct is very likely 4-nitro-2-aminobenzimidazole . The causality for its formation is a classic example of an intramolecular cyclization that can occur if the nitro group on your starting material or product is partially or fully reduced to an amine.

Expertise & Experience: The synthesis of this compound often involves reagents and conditions that can, advertently or inadvertently, lead to the reduction of the nitro group. Once the ortho-nitro group is reduced to an amine, the resulting N-(2-amino-6-fluorophenyl)guanidine intermediate is primed for rapid intramolecular cyclization. The amino group acts as a nucleophile, attacking the electrophilic carbon of the guanidine moiety, with the expulsion of ammonia, to form the thermodynamically stable benzimidazole ring system. The fluorine atom is not involved in this particular transformation.

Trustworthiness (Self-Validating System): The presence of this byproduct can be confirmed through a systematic analytical approach.

Workflow for Identification of 4-nitro-2-aminobenzimidazole:

G cluster_0 Problem Observation cluster_1 Hypothesis cluster_2 Verification Protocol cluster_3 Confirmation A Unexpected peak in LC-MS (m/z ≈ 179 [M+H]+) B Byproduct is 4-nitro-2-aminobenzimidazole A->B Postulate Structure C Isolate byproduct using preparative HPLC B->C Begin Verification D Acquire High-Resolution Mass Spectrometry (HRMS) data C->D E Perform 1H and 13C NMR Spectroscopy D->E F Compare spectral data with literature values or a synthesized standard E->F G Structure Confirmed F->G Match Found

Caption: Workflow for the identification of the 4-nitro-2-aminobenzimidazole byproduct.

Proposed Mechanism: Reductive Cyclization

G cluster_struct A This compound C N-(2-Amino-6-fluorophenyl)guanidine (Intermediate) A->C [H] B Reduction (e.g., catalytic hydrogenation, metal reduction) E Tetrahedral Intermediate C->E Cyclization D Intramolecular Nucleophilic Attack G 4-Fluoro-2-aminobenzimidazole E->G -NH3 F Elimination of Ammonia (NH3) A_struct C_struct G_struct

Caption: Proposed reaction pathway for the formation of 4-Fluoro-2-aminobenzimidazole. Note: In some cases, the fluorine may be retained or subsequently displaced depending on reaction conditions.

Analytical Data for Confirmation:

AnalyteExpected [M+H]⁺Key ¹H NMR Signals (DMSO-d₆)[1][2][3]
4-nitro-2-aminobenzimidazole 179.0518~10.5-12.0 ppm (br s, 1H, NH), ~7.0-8.0 ppm (m, 3H, Ar-H), ~6.5 ppm (br s, 2H, NH₂)
This compound 200.0631Aromatic protons shifted downfield due to nitro and fluoro groups.

Mitigation Strategies:

  • Control of Reducing Agents: Scrutinize your reaction for any components that could act as reducing agents. This includes certain bases, solvents at high temperatures, or impurities in starting materials.

  • Reaction Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent adventitious reductions.

  • Temperature Control: Avoid excessive heating, which can promote side reactions, including reduction and subsequent cyclization.

Question 2: I observe a byproduct with the same mass as my product, but it has a different retention time in HPLC. What could this be?

Answer:

This is a strong indication of an isomeric byproduct. In the context of this compound synthesis, the most probable isomer is N-(4-Fluoro-2-nitrophenyl)guanidine .

Expertise & Experience: The presence of this isomer typically points to an impurity in your starting material, 2-fluoro-6-nitroaniline . The synthesis of 2-fluoro-6-nitroaniline can sometimes co-produce other isomers, such as 4-fluoro-2-nitroaniline or 2-fluoro-5-nitroaniline, depending on the synthetic route[4][5]. These isomeric anilines will then react with your guanidinylating agent to produce the corresponding isomeric guanidine byproduct.

Trustworthiness (Self-Validating System): The key to resolving this issue lies in the analysis of your starting materials and the careful characterization of the isolated byproduct.

Workflow for Isomer Identification:

G A Observation: Isomeric peak in HPLC-MS B Hypothesis: Isomeric impurity in 2-fluoro-6-nitroaniline starting material A->B D Isolate byproduct by preparative HPLC A->D Isolate for Confirmation C Analyze 2-fluoro-6-nitroaniline by GC-MS or HPLC B->C Verify Starting Material Purity E Characterize by 2D NMR (COSY, HSQC, HMBC) D->E F Confirm connectivity and substitution pattern E->F

Caption: Analytical workflow to identify and confirm isomeric byproducts.

Analytical Differentiation:

While mass spectrometry will not distinguish between these isomers, NMR spectroscopy is definitive. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.

IsomerExpected Aromatic ¹H NMR Splitting Pattern
This compound Three distinct aromatic signals, likely complex multiplets or doublet of doublets.
N-(4-Fluoro-2-nitrophenyl)guanidine Different set of three aromatic signals with distinct coupling constants due to the different positions of the substituents.

Mitigation Strategies:

  • Starting Material Qualification: Always analyze the purity of your 2-fluoro-6-nitroaniline starting material by a suitable method (e.g., HPLC, GC-MS) before use.

  • Purification of Starting Material: If isomeric impurities are detected, purify the 2-fluoro-6-nitroaniline by recrystallization or column chromatography.

Question 3: My reaction is producing a complex mixture, and I suspect intramolecular displacement of the fluorine atom. Is this possible?

Answer:

Yes, an intramolecular nucleophilic aromatic substitution (SNAr) is a plausible, albeit likely minor, pathway that can lead to a cyclized byproduct, 3-amino-5-nitro-1H-indazole .

Expertise & Experience: The benzene ring in this compound is highly electron-deficient due to the presence of two strong electron-withdrawing groups (nitro and the guanidinium moiety). The fluorine atom, being a good leaving group in SNAr reactions, is positioned ortho to the nitro group, which further activates it towards nucleophilic attack. A terminal nitrogen of the guanidine group can act as an intramolecular nucleophile, attacking the carbon bearing the fluorine atom to form a five-membered ring. This type of cyclization is documented in related systems where an activated nitro group is displaced.[6][7]

Proposed Mechanism: Intramolecular SNAr Cyclization

G cluster_struct A This compound C Meisenheimer-like Intermediate A->C Base Catalyzed B Intramolecular Nucleophilic Attack E 3-Amino-5-nitro-1H-indazole C->E -HF D Loss of HF A_struct E_struct

Caption: Plausible mechanism for the formation of 3-amino-5-nitro-1H-indazole via intramolecular SNAr.

Analytical Data for Identification:

AnalyteExpected [M+H]⁺Key Spectroscopic Features
3-Amino-5-nitro-1H-indazole 179.0518Loss of fluorine signal in ¹⁹F NMR. Distinct aromatic proton pattern in ¹H NMR. Mass is identical to 4-nitro-2-aminobenzimidazole, requiring chromatographic separation and structural elucidation.

Mitigation Strategies:

  • Use of a Non-Nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base to minimize deprotonation of the guanidine nitrogen.

  • Lower Reaction Temperature: SNAr reactions are typically accelerated by heat. Maintaining a lower reaction temperature can disfavor this side reaction.

  • Shorter Reaction Times: Minimize the time the product is exposed to potentially harsh reaction conditions.

General Troubleshooting

IssuePotential Cause(s)Recommended Action(s)
Reaction turns dark brown/black Decomposition, polymerization.Lower reaction temperature; ensure inert atmosphere; check for highly reactive impurities in starting materials.
Low Yield of Desired Product Competing side reactions (cyclization, hydrolysis); poor reactivity.Re-evaluate reaction conditions (solvent, temperature, base); confirm purity of starting materials; use analytical techniques (e.g., in-situ IR, HPLC) to monitor reaction progress and identify when side reactions begin to dominate.
Product is difficult to purify Presence of multiple, closely-eluting byproducts.Employ high-resolution analytical techniques (UPLC-MS/MS) to identify all components[8][9]. Optimize chromatographic conditions (column chemistry, mobile phase) for better separation. Consider derivatization to aid separation if necessary.

References

  • Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering, 3(2), 1-4.
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  • 2-Aminobenzimidazole(934-32-7) 1H NMR spectrum. ChemicalBook.
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Validation & Comparative

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of N-(2-Fluoro-6-nitrophenyl)guanidine Analogs as Potent Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the guanidinium group is a privileged scaffold, renowned for its versatility and presence in a multitude of biologically active compounds. Its ability to engage in crucial hydrogen bonding and electrostatic interactions has made it a cornerstone in the design of molecules targeting a diverse array of biological targets. This guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific class of guanidine derivatives: N-(2-Fluoro-6-nitrophenyl)guanidine analogs. We will explore how subtle modifications to this chemical architecture can profoundly impact its efficacy as a sodium channel blocker, a mechanism of action with significant therapeutic implications in neurological disorders such as epilepsy and neuropathic pain.

Through a comparative analysis, supported by illustrative experimental data, we will dissect the key structural features that govern the potency and selectivity of these analogs. This guide is intended for researchers, scientists, and drug development professionals, providing both a deep technical dive and practical insights into the rational design of next-generation ion channel modulators.

The Rationale: Targeting Voltage-Gated Sodium Channels

Voltage-gated sodium channels (VGSCs) are critical players in the initiation and propagation of action potentials in excitable cells, including neurons.[1] Dysregulation of these channels is a hallmark of numerous neurological diseases. The blockade of VGSCs is a clinically validated strategy for controlling neuronal hyperexcitability. The N-phenylguanidine scaffold has emerged as a promising pharmacophore for the development of sodium channel blockers. The 2-fluoro-6-nitrophenyl substitution pattern, in particular, presents an intriguing starting point for SAR exploration due to the unique electronic and steric properties conferred by the ortho-substituents.

A Hypothetical SAR Study: Unraveling the Impact of Structural Modifications

To illustrate the principles of SAR in this chemical series, we present a hypothetical study on a series of this compound analogs. The following sections will detail the synthesis, biological evaluation, and the resulting SAR insights.

General Synthesis of this compound Analogs

The synthesis of the target guanidine derivatives can be accomplished through a variety of established methods. A common and effective approach involves the reaction of a substituted aniline with a guanylating agent, such as N,N'-di-Boc-S-methylisothiourea, followed by deprotection.

Experimental Protocol: Synthesis of N-(4-Chloro-2-fluoro-6-nitrophenyl)guanidine (Illustrative Example)

  • Guanylation: To a solution of 4-chloro-2-fluoro-6-nitroaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), N,N'-di-Boc-S-methylisothiourea (1.2 eq) and mercury(II) chloride (1.2 eq) are added. The reaction mixture is stirred at room temperature for 12 hours.

  • Work-up: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the Boc-protected guanidine derivative.

  • Deprotection: The purified intermediate is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield the desired N-(4-chloro-2-fluoro-6-nitrophenyl)guanidine.

Biological Evaluation: Assessing Sodium Channel Blocking Activity

The primary biological activity of the synthesized analogs is their ability to block voltage-gated sodium channels. An in vitro assay measuring the inhibition of veratridine-induced sodium influx in a cell line expressing a specific sodium channel subtype (e.g., Nav1.2) is a standard method for this evaluation.[1]

Experimental Protocol: Veratridine-Induced Sodium Influx Assay

  • Cell Culture: A stable cell line expressing the target human sodium channel (e.g., HEK293 cells expressing hNav1.2) is cultured to confluence in appropriate media.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compounds for a specified period.

  • Sodium Influx Stimulation: The cells are then stimulated with veratridine, a sodium channel activator, in the presence of a fluorescent sodium ion indicator.

  • Data Acquisition: The increase in intracellular sodium concentration is measured using a fluorescence plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the hypothetical biological data for a series of this compound analogs.

Compound IDR1R2R3R4IC50 (µM) for Nav1.2 Blockade
1 HHHH15.2
2a ClHHH5.8
2b BrHHH4.5
2c CH3HHH8.1
2d OCH3HHH12.5
3a HClHH2.3
3b HBrHH1.9
3c HCH3HH4.2
3d HOCH3HH9.8
4a HHClH10.1
4b HHBrH9.5
4c HHCH3H13.7
4d HHOCH3H18.9
Key SAR Insights:
  • Impact of Phenyl Ring Substitution: The nature and position of substituents on the second phenyl ring (R1, R2, R3, R4) significantly influence the sodium channel blocking activity.

  • Ortho-Substitution (R2): Introduction of small, lipophilic groups at the ortho-position (compounds 3a-c ) leads to a marked increase in potency compared to the unsubstituted analog (1 ). This suggests that substitution at this position may enhance the binding affinity to the channel protein, possibly through favorable hydrophobic interactions. The bulky methoxy group (3d ) is less well-tolerated, indicating a potential steric clash.

  • Meta-Substitution (R3): Substitution at the meta-position generally results in a moderate increase in activity for halogens (4a, 4b ), but a decrease for alkyl and alkoxy groups (4c, 4d ).

  • Para-Substitution (R1): Halogen substitution at the para-position (2a, 2b ) enhances activity, though to a lesser extent than ortho-substitution. Electron-donating groups at this position (2c, 2d ) are less favorable.

  • Role of Lipophilicity: A general trend is observed where increased lipophilicity of the substituent contributes to higher potency, particularly at the ortho- and para-positions.[1] This is a common feature for sodium channel blockers, as it can facilitate their interaction with the transmembrane domains of the channel protein.

Comparative Analysis with Alternative Scaffolds

The this compound scaffold can be compared to other known classes of sodium channel blockers to understand its relative advantages and disadvantages.

Compound ClassRepresentative CompoundMechanism of ActionKey AdvantagesKey Disadvantages
N-Phenylguanidines Analog 3b (Hypothetical)Voltage-gated sodium channel blockerHigh potency, potential for subtype selectivityPhysicochemical properties may need optimization
Diarylguanidines N,N'-Di-(2-tolyl)guanidineNMDA receptor antagonist, σ-receptor ligandNeuroprotective effects through multiple targetsPotential for off-target effects
Phenylacetamides LacosamideEnhances slow inactivation of VGSCsNovel mechanism of action, good safety profileMay be less effective for certain seizure types
Carboxamides CarbamazepineUse-dependent block of VGSCsBroad-spectrum anticonvulsant activitySignificant drug-drug interactions, side effects

Visualizing the Relationships

To better understand the logical flow of the SAR study and the key relationships, the following diagrams are provided.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis & Design Aniline Substituted Anilines Guanylation Guanylation Reaction Aniline->Guanylation Analogs N-Phenylguanidine Analogs Guanylation->Analogs Assay Sodium Influx Assay Analogs->Assay IC50 IC50 Determination Assay->IC50 SAR Structure-Activity Relationship IC50->SAR Design Design of New Analogs SAR->Design SAR_Summary cluster_core Core Scaffold cluster_substituents Substituent Effects on Phenyl Ring cluster_activity Biological Activity Core This compound Ortho Ortho-Substitution (e.g., Br, Cl) Core->Ortho increases potency Meta Meta-Substitution (e.g., Cl) Core->Meta moderately increases potency Para Para-Substitution (e.g., Br, Cl) Core->Para increases potency EDG Electron-Donating Groups (e.g., OCH3, CH3) Core->EDG decreases potency High High Potency Ortho->High Moderate Moderate Potency Meta->Moderate Para->Moderate Low Low Potency EDG->Low

Caption: Summary of key SAR findings for N-phenylguanidine analogs.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit illustrative, overview of the structure-activity relationship of this compound analogs as sodium channel blockers. The hypothetical data presented underscores the critical role of systematic structural modification in optimizing the potency of a lead compound. The key takeaways from this analysis are the pronounced positive effect of ortho-halogen substitution on the second phenyl ring and the general correlation between lipophilicity and activity.

Future research in this area should focus on expanding the diversity of substituents at the ortho-position to further probe the steric and electronic requirements of the binding site. Additionally, evaluating the subtype selectivity of the most potent analogs across a panel of VGSC isoforms will be crucial for developing compounds with improved therapeutic windows and reduced side effects. The insights gained from such studies will undoubtedly pave the way for the discovery of novel and effective treatments for a range of debilitating neurological disorders.

References

  • Reddy, N. L., et al. (1998). Synthesis and Pharmacological Evaluation of N,N'-Diarylguanidines as Potent Sodium Channel Blockers and Anticonvulsant Agents. Journal of Medicinal Chemistry, 41(17), 3298–3302. [Link]

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A Comparative Guide to Validating Cellular Target Engagement of N-(2-Fluoro-6-nitrophenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration that a candidate molecule directly interacts with its intended target within a cellular context is a cornerstone of a successful preclinical program. This guide provides a comprehensive framework for validating the target engagement of N-(2-Fluoro-6-nitrophenyl)guanidine, a novel investigational compound. We will dissect and compare multiple orthogonal methodologies, offering not just protocols, but the strategic rationale that underpins a robust target validation cascade. Our approach is rooted in the principles of scientific integrity, ensuring that each experimental step contributes to a self-validating and compelling body of evidence.

The Imperative of Target Engagement Validation

Before committing significant resources to lead optimization and clinical development, it is paramount to confirm that a molecule's observed phenotypic effects are a direct consequence of its interaction with the desired target protein.[1] Failure to establish this crucial link can lead to the costly pursuit of compounds with misleading mechanisms of action or off-target effects. This guide will equip researchers with the tools to rigorously interrogate the interaction between this compound and its putative target in a cellular environment.

A Multi-Faceted Approach to Validation

No single technique can definitively prove target engagement. A truly convincing validation strategy employs a suite of orthogonal assays that probe the compound-target interaction from different biophysical and biological perspectives. Here, we compare and contrast several state-of-the-art methodologies.

Cellular Thermal Shift Assay (CETSA): Direct Evidence of Target Binding

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for directly assessing the physical interaction between a ligand and its target protein in intact cells or cell lysates.[2][3][4] The underlying principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[5]

Causality of Experimental Choice: CETSA is an invaluable first-line assay as it provides direct evidence of target binding in a physiologically relevant context without the need for compound modification or protein labeling, which can sometimes interfere with the interaction.[6]

Experimental Workflow:

Caption: SPR experimental workflow for kinetic analysis of binding.

Cellular Reporter Assays: Probing Functional Consequences

Reporter gene assays are powerful tools for assessing the functional consequences of target engagement in a cellular context. [7][8]These assays are particularly useful when the target is part of a well-defined signaling pathway. [9] Causality of Experimental Choice: Reporter assays provide a direct link between target engagement and a measurable cellular response, offering insights into the compound's mechanism of action (e.g., agonist vs. antagonist). [7][10] Experimental Protocol: NF-κB Reporter Assay (Hypothetical Target)

Assuming this compound targets a protein that modulates the NF-κB signaling pathway:

  • Cell Line Engineering: Stably transfect a suitable cell line (e.g., HeLa) with a plasmid containing a luciferase reporter gene driven by an NF-κB response element.

  • Cell Treatment: Seed the reporter cell line in a 96-well plate. Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Pathway Stimulation: Induce the NF-κB pathway by adding a known agonist (e.g., TNF-α).

  • Luminescence Measurement: After a suitable incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a control for cell viability. Plot the normalized signal against the compound concentration to determine the IC50.

Data Presentation: Comparative Reporter Assay Data

CompoundTarget PathwayCell LineAssay TypeIC50 (nM)
This compoundNF-κBHeLa-NF-κB-LucInhibition25.3
Known NF-κB InhibitorNF-κBHeLa-NF-κB-LucInhibition10.8
Negative ControlNF-κBHeLa-NF-κB-LucInhibition> 10,000
Downstream Signaling Analysis: Confirming On-Target Effects

Validating that a compound modulates downstream signaling events provides strong evidence for on-target activity. [11][12]This can be assessed by various methods, including Western blotting for phosphoproteins, qPCR for target gene expression, or mass spectrometry-based phosphoproteomics.

Causality of Experimental Choice: This approach confirms that the compound engages the target in a manner that elicits the expected biological cascade, adding a crucial layer of functional validation. [13] Experimental Workflow: Western Blot for Downstream Signaling

Caption: Western blot workflow for downstream signaling analysis.

Building a Self-Validating Experimental Cascade

The strength of your target engagement validation lies in the logical flow and orthogonality of the chosen assays.

G CETSA CETSA (Direct Binding in Cells) Biophysical Biophysical Assays (Quantitative Binding) CETSA->Biophysical Confirm with quantitative in vitro data Reporter Reporter Assays (Functional Readout) Biophysical->Reporter Correlate binding affinity with functional activity Downstream Downstream Signaling (On-Target Effect) Reporter->Downstream Validate functional effect on endogenous pathway

Caption: A self-validating cascade for target engagement.

Conclusion: A Rigorous Path to Confidence

Validating the target engagement of a novel compound like this compound is a multi-step, intellectually demanding process. By employing a combination of direct binding assays like CETSA, quantitative biophysical methods, and functional cellular assays, researchers can build a compelling and self-validating case for on-target activity. This rigorous approach not only de-risks the progression of a drug discovery program but also provides a deep mechanistic understanding that is invaluable for future development.

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A Technical Guide to Benchmarking N-(2-Fluoro-6-nitrophenyl)guanidine Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reversible phosphorylation of proteins, orchestrated by kinases, is a cornerstone of cellular signaling. Its dysregulation is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents. This guide provides a comprehensive framework for evaluating the kinase inhibitory potential of a novel compound, N-(2-Fluoro-6-nitrophenyl)guanidine. We present a series of robust, self-validating experimental protocols to benchmark its performance against established kinase inhibitors: the broad-spectrum inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the dual EGFR/HER2 inhibitor Lapatinib. Methodologies detailed herein include in vitro biochemical assays for determining potency (IC₅₀) and selectivity, as well as cell-based assays to confirm target engagement and downstream pathway modulation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel kinase inhibitors with scientific rigor.

Introduction: The Kinase Inhibitor Landscape

Protein kinases, numbering over 500 in the human genome, function as key nodes in signaling networks that govern cell growth, proliferation, differentiation, and survival.[1] The aberrant activity of these enzymes can drive oncogenesis, making them prime targets for therapeutic intervention.[2] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, with numerous drugs approved for clinical use.

The journey of a novel compound from a chemical entity to a potential therapeutic requires rigorous characterization. This involves not only determining its potency against a specific target but also understanding its selectivity across the kinome and its mechanism of action in a cellular context.

This guide introduces this compound, a compound featuring a guanidinium group, a moiety found in various biologically active natural products and synthetic molecules.[3][4] While the guanidine group can confer valuable pharmacological properties, it is also associated with a risk of non-specific interactions. Certain guanidine-containing structures have been identified as Pan-Assay Interference Compounds (PAINS), which can lead to false-positive results in high-throughput screens through various mechanisms like aggregation or non-specific reactivity.[5][6][7] Therefore, a critical aspect of this evaluation is the inclusion of orthogonal assays and careful experimental design to ensure the observed activity is genuine and target-specific.

Our objective is to provide a detailed roadmap for benchmarking this compound against three well-characterized inhibitors:

  • Staurosporine: A potent, non-selective, ATP-competitive inhibitor of a broad range of kinases, often used as a positive control in kinase assays.[8][9]

  • Dasatinib: A multi-targeted inhibitor of BCR-ABL and Src family kinases, used in the treatment of leukemia.[10][11][12]

  • Lapatinib: A dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), used in breast cancer therapy.[13][14][15][16]

By comparing the inhibitory profile of our test compound to these standards, we can gain valuable insights into its potential potency, selectivity, and mechanism of action.

Methodologies: A Framework for Robust Evaluation

The following protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.

In Vitro Kinase Inhibition Assay: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency. We will employ the ADP-Glo™ Kinase Assay, a luminescent-based assay that quantifies the amount of ADP produced during a kinase reaction.[17][18][19] This method is highly sensitive, amenable to high-throughput screening, and can be used for virtually any ADP-generating enzyme.[20][21]

Workflow for IC₅₀ Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound & benchmark inhibitors (Staurosporine, etc.) Dispense Dispense compounds and kinase/substrate mix into 384-well plate Compound_Prep->Dispense Reagent_Prep Prepare Kinase Reaction Buffer, Kinase + Substrate Mix, and ATP Reagent_Prep->Dispense Preincubation Pre-incubate (e.g., 15 min) to allow compound binding Dispense->Preincubation Initiate Initiate reaction by adding ATP Preincubation->Initiate Incubate Incubate (e.g., 60 min at RT) to allow kinase reaction Initiate->Incubate Terminate Add ADP-Glo™ Reagent to terminate reaction & deplete ATP Incubate->Terminate Incubate_1 Incubate (40 min at RT) Terminate->Incubate_1 Convert Add Kinase Detection Reagent to convert ADP to ATP Incubate_1->Convert Incubate_2 Incubate (30 min at RT) Convert->Incubate_2 Read Read luminescence on plate reader Incubate_2->Read Plot Plot Luminescence vs. [Inhibitor] Read->Plot Calculate Calculate IC50 values using non-linear regression (log-inhibitor vs. response) Plot->Calculate

Caption: Workflow for determining inhibitor IC₅₀ values using the ADP-Glo™ Kinase Assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution series for this compound and each benchmark inhibitor (Staurosporine, Dasatinib, Lapatinib) in DMSO. The final assay concentration should typically range from 10 µM to 0.1 nM.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase/substrate solution (e.g., ABL kinase and a suitable peptide substrate). Then, add 0.5 µL of the diluted compound or DMSO for vehicle controls.

  • Pre-incubation: Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[1]

  • Kinase Reaction Initiation: Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure accurate competitive inhibition measurements.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The reaction time should be within the linear range of the enzyme kinetics.[22]

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[19] Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

To confirm that this compound directly binds to its intended target inside a living cell, we will use the Cellular Thermal Shift Assay (CETSA).[23] This method is based on the principle that a protein's thermal stability increases upon ligand binding.[24] By heating intact cells treated with the compound and measuring the amount of soluble target protein remaining, we can verify target engagement.

Workflow for CETSA

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis cluster_result Result Interpretation Culture Culture cells (e.g., K-562 for ABL) Treat Treat cells with compound or vehicle (DMSO) Culture->Treat Incubate Incubate (e.g., 1-2h at 37°C) Treat->Incubate Aliquot Aliquot cell suspension into PCR tubes Incubate->Aliquot Heat Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) Aliquot->Heat Cool Cool to room temperature Heat->Cool Lyse Lyse cells (e.g., freeze-thaw) Cool->Lyse Centrifuge Centrifuge to separate soluble and aggregated protein fractions Lyse->Centrifuge Collect Collect supernatant (soluble fraction) Centrifuge->Collect Analyze Analyze protein levels via Western Blot or other methods Collect->Analyze Plot Plot soluble protein amount vs. Temperature Analyze->Plot Compare Compare melting curves of treated vs. vehicle samples Plot->Compare

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Treatment: Treat cultured cells (e.g., K-562 cells, which express BCR-ABL) with a high concentration of this compound (e.g., 10-20x the biochemical IC₅₀) or vehicle (DMSO) for 1-2 hours at 37°C.[23]

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them individually across a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble fraction from the precipitated, denatured proteins by high-speed centrifugation.

  • Protein Detection: Collect the supernatant and analyze the concentration of the soluble target protein (e.g., ABL kinase) using Western blotting.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining at each temperature relative to the unheated control. A shift in the melting curve to higher temperatures in the drug-treated sample compared to the vehicle control indicates target stabilization and thus, engagement.[25]

Downstream Signaling Pathway Analysis

A potent and selective kinase inhibitor should modulate the signaling pathway downstream of its target. We will assess the effect of this compound on the phosphorylation status of key downstream substrates using Western blotting. For this example, we will focus on the MAPK/ERK pathway, a critical cascade in cell proliferation.[26][27][28]

The MAPK/ERK Signaling Pathway

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, ELK1) ERK->TF Phosphorylates & Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Detailed Protocol:

  • Cell Treatment: Plate cells (e.g., A549 lung cancer cells) and serum-starve them overnight to reduce basal pathway activity.

  • Inhibitor Incubation: Pre-treat cells with various concentrations of this compound or benchmark inhibitors for 2 hours.

  • Pathway Stimulation: Stimulate the cells with a growth factor (e.g., EGF) for 10-15 minutes to activate the MAPK/ERK pathway.

  • Lysis and Protein Quantification: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the total protein concentration using a BCA assay.

  • Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK). Use t-ERK as a loading control.

  • Data Analysis: Detect signals using chemiluminescence and quantify band intensities. A dose-dependent decrease in the p-ERK/t-ERK ratio in compound-treated cells compared to the EGF-stimulated control indicates inhibition of the pathway.

Expected Results and Data Interpretation

The data from these experiments should be summarized for clear comparison.

Table 1: Comparative IC₅₀ Values (Hypothetical Data)
CompoundABL Kinase IC₅₀ (nM)SRC Kinase IC₅₀ (nM)EGFR Kinase IC₅₀ (nM)
This compound85250>10,000
Staurosporine5615
Dasatinib13>5,000
Lapatinib>10,000>10,00010

Interpretation:

  • Potency: In this hypothetical scenario, this compound shows potent activity against ABL kinase, though it is less potent than the clinical inhibitor Dasatinib and the broad-spectrum Staurosporine.

  • Selectivity: The compound demonstrates selectivity for ABL over SRC and is highly selective against EGFR. This profile is distinct from the non-selective Staurosporine, the dual ABL/SRC inhibitor Dasatinib, and the EGFR-focused Lapatinib.

Discussion of PAINS: The results from CETSA and the downstream signaling assay are critical for de-risking the compound as a potential PAIN. If this compound shows a clear thermal shift for its target protein and inhibits downstream phosphorylation in a dose-dependent manner, it provides strong evidence of a specific, on-target mechanism of action rather than non-specific assay interference.[29]

Conclusion

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  • O'Hare, T., et al. (2007). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. PMC. Available at: [Link]

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